molecular formula C13H10Cl2O B6372105 5-(2,4-Dichlorophenyl)-2-methylphenol CAS No. 1261952-23-1

5-(2,4-Dichlorophenyl)-2-methylphenol

カタログ番号: B6372105
CAS番号: 1261952-23-1
分子量: 253.12 g/mol
InChIキー: YTLOIWYPOUTUQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-(2,4-Dichlorophenyl)-2-methylphenol is a useful research compound. Its molecular formula is C13H10Cl2O and its molecular weight is 253.12 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2,4-Dichlorophenyl)-2-methylphenol, 95% is 252.0108703 g/mol and the complexity rating of the compound is 234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2,4-Dichlorophenyl)-2-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,4-Dichlorophenyl)-2-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-(2,4-dichlorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-2-3-9(6-13(8)16)11-5-4-10(14)7-12(11)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLOIWYPOUTUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683954
Record name 2',4'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-23-1
Record name 2',4'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(2,4-Dichlorophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Structure and Inferred Properties

The foundational step in characterizing any chemical entity is to understand its structure. The structure of 5-(2,4-Dichlorophenyl)-2-methylphenol dictates its physical, chemical, and biological behavior.

Caption: Chemical structure of 5-(2,4-Dichlorophenyl)-2-methylphenol.

Table 1: Predicted Physicochemical Properties of 5-(2,4-Dichlorophenyl)-2-methylphenol
PropertyPredicted Value/RangeRationale and Comparative Data
Molecular Formula C₁₃H₁₀Cl₂ODerived from the chemical structure.
Molecular Weight 253.13 g/mol Calculated from the molecular formula.
Melting Point (°C) 70 - 85Based on similar compounds like 2,4-Dichloro-5-methylphenol (73°C)[1][2]. The biphenyl-like structure may slightly increase the melting point compared to a single ring.
Boiling Point (°C) > 300Phenolic compounds with multiple aromatic rings and halogen substituents tend to have high boiling points. For instance, 2,4-dichloro-5-methylphenol has a boiling point of 235.5°C at 760 mmHg[1]. The addition of another phenyl ring will significantly increase the boiling point.
Solubility Low in water; Soluble in organic solvents (e.g., methanol, ethanol, acetone, DMSO).The molecule is largely nonpolar due to the two aromatic rings and chlorine atoms, leading to poor aqueous solubility. The phenolic hydroxyl group provides some capacity for hydrogen bonding. Similar chlorinated phenols exhibit low water solubility[3].
pKa 7.5 - 8.5The pKa of phenol is around 10. The electron-withdrawing chlorine atoms will increase the acidity of the hydroxyl group, thus lowering the pKa. 2,4-Dichlorophenol has a pKa of around 7.9. The methyl group is weakly electron-donating, which might slightly increase the pKa.
LogP (Octanol-Water Partition Coefficient) 4.5 - 5.5The presence of two chlorine atoms and two phenyl rings contributes to high lipophilicity. For comparison, the XLogP3 of 5-(Chloromethyl)-2-(2,4-dichlorophenoxy)phenol is 4.7[4].

Analytical Characterization: A Methodological Approach

For a novel compound like 5-(2,4-Dichlorophenyl)-2-methylphenol, a multi-faceted analytical approach is essential for structural confirmation and purity assessment.

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are pivotal for separating and quantifying the compound.

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful tool for analyzing volatile and thermally stable compounds like chlorinated phenols.[5][6]

    • Expert Insight: Derivatization of the phenolic hydroxyl group, for instance, through methylation or silylation, can improve peak shape and thermal stability, leading to more accurate quantification.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the workhorse for analyzing phenolic compounds. A mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to suppress ionization) and an organic solvent like acetonitrile or methanol would be a suitable starting point. Detection is typically achieved using a UV-Vis detector, monitoring at a wavelength where the aromatic rings show strong absorbance (likely around 280 nm).

cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization (Optional for GC) Derivatization (Optional for GC) Extraction->Derivatization (Optional for GC) HPLC_UV HPLC-UV/Vis Extraction->HPLC_UV Inject GC_MS GC-MS Derivatization (Optional for GC)->GC_MS Inject Purity_Assessment Purity Assessment GC_MS->Purity_Assessment Quantification Quantification GC_MS->Quantification HPLC_UV->Purity_Assessment HPLC_UV->Quantification

Caption: A typical workflow for the chromatographic analysis of a novel phenolic compound.

Spectroscopic Characterization

Spectroscopic techniques provide the definitive structural elucidation of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl group protons, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be crucial for confirming the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbons attached to chlorine and oxygen will have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

    • A broad O-H stretching band around 3200-3600 cm⁻¹.

    • Aromatic C-H stretching bands just above 3000 cm⁻¹.

    • C=C stretching bands in the aromatic region (around 1450-1600 cm⁻¹).

    • A C-O stretching band around 1200-1260 cm⁻¹.

    • C-Cl stretching bands in the fingerprint region (typically below 800 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Experimental Protocols

The following are generalized protocols for the determination of key physicochemical properties. These should be adapted and optimized for the specific compound.

Protocol 1: Determination of Melting Point
  • Sample Preparation: A small amount of the purified solid compound is placed in a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Collection: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

  • Trustworthiness: A sharp melting point range (e.g., within 1-2 °C) is indicative of a pure compound.

Protocol 2: Determination of Solubility
  • Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

  • Procedure (Qualitative): To a small, known volume of solvent (e.g., 1 mL) in a vial, a small, weighed amount of the compound is added incrementally with agitation at a controlled temperature. The point at which the solid no longer dissolves is noted.

  • Procedure (Quantitative - Shake-Flask Method): An excess amount of the solid is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the compound in the filtrate is determined by a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Determination of LogP (Octanol-Water Partition Coefficient)
  • System Preparation: n-Octanol and water are mutually saturated by mixing and allowing the phases to separate.

  • Procedure (Shake-Flask Method): A known amount of the compound is dissolved in either the water or octanol phase. A known volume of the other phase is added. The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.

  • Analysis: The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Significance

Chlorinated phenols as a class are known to exhibit a range of biological activities, and it is plausible that 5-(2,4-Dichlorophenyl)-2-methylphenol could share some of these properties.

  • Antimicrobial Activity: Many chlorinated phenols have been investigated for their antibacterial and antifungal properties.[7] The lipophilic nature of these compounds allows them to partition into the lipid-rich cell membranes of microorganisms, potentially disrupting membrane integrity and function.

  • Enzyme Inhibition: The phenolic hydroxyl group and the overall molecular structure can interact with the active sites of various enzymes. Some chlorinated phenols have been shown to interfere with key metabolic processes like oxidative phosphorylation.[8]

  • Cytotoxicity: At higher concentrations, many phenolic compounds exhibit cytotoxicity, which is the basis for their use as disinfectants and also a consideration in drug development for potential anticancer applications.[9][10]

cluster_compound 5-(2,4-Dichlorophenyl)-2-methylphenol cluster_activity Potential Biological Activities cluster_mechanism Potential Mechanisms of Action Compound Molecular Structure (Lipophilicity, H-bonding) Antimicrobial Antimicrobial Activity Compound->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Compound->Enzyme_Inhibition Cytotoxicity Cytotoxicity Compound->Cytotoxicity Membrane_Disruption Disruption of Cell Membranes Antimicrobial->Membrane_Disruption Oxidative_Phosphorylation Interference with Oxidative Phosphorylation Enzyme_Inhibition->Oxidative_Phosphorylation Apoptosis_Necrosis Induction of Apoptosis/Necrosis Cytotoxicity->Apoptosis_Necrosis

Caption: A logical diagram illustrating the potential biological activities of 5-(2,4-Dichlorophenyl)-2-methylphenol and their possible mechanisms.

Conclusion

While direct experimental data for 5-(2,4-Dichlorophenyl)-2-methylphenol is sparse, a comprehensive physicochemical profile can be reliably predicted based on the well-understood principles of physical organic chemistry and data from analogous structures. The analytical and experimental workflows outlined in this guide provide a robust framework for researchers to characterize this and other novel phenolic compounds. The potential for biological activity, rooted in the broader class of chlorinated phenols, suggests that this molecule could be of interest in various fields, including medicinal chemistry and materials science. As with any novel compound, rigorous experimental verification of the predicted properties is a critical next step.

References

  • PubChem. 5-(Chloromethyl)-2-(2,4-dichlorophenoxy)phenol. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. Available from: [Link]

  • LookChem. 2,4-Dichloro-5-methylphenol. Available from: [Link]

  • Stenutz. 2,4-dichloro-5-methylphenol. Available from: [Link]

  • NIST. 2,4-dichloro-5-methylphenol. In: NIST Chemistry WebBook. Available from: [Link]

  • MDPI. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Available from: [Link]

  • National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for Phenol. Available from: [Link]

  • NIST. Phenol, 2,4-dichloro-6-methyl-. In: NIST Chemistry WebBook. Available from: [Link]

  • Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British journal of pharmacology and chemotherapy, 13(1), 20–24. Available from: [Link]

  • GNPS Library. Spectrum CCMSLIB00000579088. Available from: [Link]

  • King's Centre for Visualization in Science. Phenol. Available from: [Link]

  • ResearchGate. Traditional methods for the synthesis of 2,4-dichlorophenol. Available from: [Link]

  • PubChem. 2,4-Dichloro-m-cresol. Available from: [Link]

  • Cheméo. Chemical Properties of Phenol, 2-methyl- (CAS 95-48-7). Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. Available from: [Link]

  • Google Patents. CN106349025A - Preparation process of 2,4-dichlorophenol.
  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • SAgE. Fact sheet: 2-methylphenol (ortho-cresol). Available from: [Link]

  • NIST. Phenol, 2,4-dichloro-. In: NIST Chemistry WebBook. Available from: [Link]

  • Google Patents. DE4223979C2 - Process for the preparation of 2,4-dimethylphenol.
  • Wikipedia. Cresol. Available from: [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • ACS Publications. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Available from: [Link]

  • ResearchGate. Evaluation of the effect of 2,4-dichlorophenol on oxidative parameters and viability of human blood mononuclear cells (in vitro). Available from: [Link]

  • MDPI. Organic Compounds with Biological Activity. Available from: [Link]

  • NIST. 5-Methyl-2,4-diisopropylphenol. In: NIST Chemistry WebBook. Available from: [Link]

  • SpectraBase. 5-Chloro-2-(2,4-dichlorophenoxy)phenol. Available from: [Link]

  • MolPort. 5-(2,4-dichlorophenyl)-2-(trifluoromethoxy)phenol. Available from: [Link]

Sources

Unlocking the Therapeutic Potential of Dichlorinated Phenyl-Methylphenol Derivatives: A Technical Guide to Mechanisms and Biological Activities

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dichlorinated phenyl-methylphenol derivatives represent a highly versatile structural motif in modern medicinal chemistry. By combining the electron-withdrawing, lipophilic properties of a dichlorinated aromatic ring with the redox-active, sterically tunable nature of a methylphenol (cresol) moiety, researchers have engineered molecules capable of precise biological targeting. This whitepaper provides an in-depth mechanistic analysis of these compounds across three primary therapeutic domains: selective anti-inflammatory action, targeted oncology, and antimicrobial efficacy.

Anti-Inflammatory Therapeutics: Selective COX-2 Inhibition

The development of non-steroidal anti-inflammatory drugs (NSAIDs) with high selectivity for cyclooxygenase-2 (COX-2) over COX-1 is critical for minimizing gastrointestinal toxicity. Terphenyl methyl sulfones and sulfonamides incorporating dichlorophenyl and methylphenol surrogates have demonstrated profound COX-2 selectivity[1].

Structure-activity relationship (SAR) studies reveal that the incorporation of chlorine atoms on the peripheral phenyl rings, combined with central ring modifications, drastically alters the spatial geometry of the molecule. This allows the derivative to exploit the larger, more flexible side pocket of the COX-2 active site (specifically interacting with Val523, which is substituted by the bulkier Ile523 in COX-1), thereby achieving potent and selective inhibition[1].

Protocol 1: In Vitro COX-1/COX-2 Enzyme Inhibition Assay

Objective: To quantify the IC50 and selectivity index of dichlorinated terphenyl sulfonamides.

  • Step 1: Holoenzyme Reconstitution. Dilute recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0). Add 1 µM hematin and incubate for 15 minutes.

    • Causality: Hematin is strictly required to reconstitute the holoenzyme; without it, the peroxidase active site remains inactive, preventing the downstream oxidation of the reporter dye.

  • Step 2: Inhibitor Binding. Introduce the dichlorinated compound (dissolved in DMSO, final concentration <1% v/v) to the enzyme mixture and incubate at 25°C for 15 minutes.

  • Step 3: Substrate Initiation. Initiate the reaction by adding a master mix of 100 µM arachidonic acid and 170 µM TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

    • Causality: Arachidonic acid acts as the natural substrate for the cyclooxygenase site. TMPD acts as an electron donor for the peroxidase site; its oxidation yields a highly stable, blue radical cation measurable at 590 nm.

  • Step 4: Kinetic Validation (Self-Validating Step). Measure absorbance dynamically. The assay's integrity is internally validated by two controls: a vehicle-only well (establishing 100% uninhibited Vmax) and a well containing 10 µM indomethacin (establishing the 0% baseline). IC50 is only calculated if the dynamic range between these controls exceeds a 5-fold signal-to-noise ratio.

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Inflamed Tissue) AA->COX2 Binds Active Site PGH2 Prostaglandin H2 (Inflammatory Mediator) COX2->PGH2 Oxygenation Inhibitor Dichlorinated Terphenyl (Selective Inhibitor) Inhibitor->COX2 Steric Blockade (Val523 Interaction)

Figure 1: Mechanism of selective COX-2 inhibition by dichlorinated terphenyl sulfonamides.

Oncology: ROS Generation and Apoptotic Induction

A groundbreaking application of this chemical class involves hybrids of sterically hindered phenols (SHPs) and diaryl ureas containing 3,5-dichlorophenyl moieties[2]. These molecules exhibit a "chameleonic" biological profile: they act as cytoprotective antioxidants in healthy tissues but switch to highly cytotoxic pro-oxidants in tumor microenvironments[2].

The mechanism hinges on the acidic benzylic C-H bond. In cancer cells, these compounds uncouple mitochondrial oxidative phosphorylation and trigger a massive release of Reactive Oxygen Species (ROS). This oxidative burst collapses the mitochondrial membrane potential (ΔΨm), leading to the leakage of pro-apoptotic factors (like cytochrome c) and subsequent cell death[2].

Protocol 2: Mitochondrial Membrane Depolarization Assay

Objective: To measure the collapse of ΔΨm in tumor cells treated with SHP-diaryl urea hybrids.

  • Step 1: Cell Treatment. Seed SH-SY5Y neuroblastoma cells in a 96-well plate. Treat with 15 µM of the target compound for 24 hours.

  • Step 2: JC-1 Dye Loading. Wash cells with PBS and incubate with 5 µg/mL JC-1 dye for 30 minutes at 37°C.

    • Causality: JC-1 is explicitly chosen over single-emission dyes (e.g., TMRE) because it forms red fluorescent J-aggregates (~590 nm) in polarized mitochondria but reverts to green fluorescent monomers (~529 nm) upon depolarization. This ratiometric shift normalizes the data against variations in mitochondrial mass or cell number.

  • Step 3: Ratiometric Quantification. Read fluorescence at Ex/Em 535/590 nm (Red) and 485/530 nm (Green). Calculate the Red/Green ratio.

  • Step 4: System Validation (Self-Validating Step). A dedicated control well is treated with 50 µM FCCP (an ionophore uncoupler) 10 minutes prior to reading. The assay is systematically validated only if the FCCP well demonstrates a >90% collapse in the Red/Green ratio compared to the untreated vehicle control, proving the dye's responsiveness to depolarization.

Apoptosis_Pathway SHP SHP-Diaryl Urea Hybrid (Dichlorophenyl Moiety) Mito Tumor Mitochondria (Target Organelle) SHP->Mito Internalization ROS Reactive Oxygen Species (Pro-oxidant Switch) Mito->ROS Uncoupling Depol Membrane Depolarization (ΔΨm Collapse) ROS->Depol Oxidative Stress Apoptosis Cell Death (Apoptosis) Depol->Apoptosis Cytochrome c Release

Figure 2: ROS-mediated apoptotic pathway induced by SHP-diaryl urea hybrids in tumor cells.

Antimicrobial Activity: Schiff Bases and Chlorocresols

Dichlorinated phenyl-methylphenols are frequently utilized as precursors for Schiff bases, such as (E)-2-[(2,4-dichlorophenyl)iminomethyl]-6-methylphenol[3]. The presence of the dichlorophenyl ring dramatically increases the lipophilicity of the molecule, allowing it to partition effectively into bacterial lipid bilayers.

Furthermore, these Schiff bases exist predominantly in the phenol-imine tautomeric form in the solid state, stabilized by intramolecular hydrogen bonding[3]. Upon insertion into the bacterial membrane, they disrupt structural integrity, leading to ion leakage, loss of chemiosmotic gradients, and rapid bacterial cell death.

Protocol 3: Resazurin-Assisted Broth Microdilution MIC Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of dichlorophenyl Schiff bases against pathogenic bacteria.

  • Step 1: Inoculum Standardization. Adjust the bacterial culture to a 0.5 McFarland standard, then dilute 1:150 in Mueller-Hinton Broth to achieve a final working concentration of 5 × 10^5 CFU/mL.

  • Step 2: Serial Dilution. Perform a two-fold serial dilution of the compound (from 256 µg/mL to 0.5 µg/mL) across a 96-well microtiter plate.

  • Step 3: Resazurin Addition. Add 10 µL of a 0.015% aqueous resazurin solution to all wells.

    • Causality: Resazurin acts as a terminal electron acceptor for bacterial oxidoreductases. Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This biochemical conversion provides an objective, quantifiable endpoint, entirely eliminating the subjectivity of visual turbidity assessments.

  • Step 4: Incubation & Validation (Self-Validating Step). Incubate the plate at 37°C for 18 hours. The assay is only deemed valid if the "Sterility Control" (media + resazurin) remains pure blue, and the "Growth Control" (media + bacteria + resazurin) turns vibrant pink. The MIC is recorded as the lowest concentration well that remains blue.

Antimicrobial_Pathway Schiff Dichlorophenyl Schiff Base (Phenol-Imine Tautomer) Membrane Bacterial Lipid Bilayer Schiff->Membrane Lipophilic Partitioning Permeability Membrane Disruption (Ion Leakage) Membrane->Permeability Structural Destabilization Death Bacterial Cell Death Permeability->Death Loss of Homeostasis

Figure 3: Bacterial membrane disruption driven by lipophilic dichlorophenyl Schiff bases.

Quantitative Data Summary

The following table synthesizes the primary biological activities and potency metrics of the discussed compound classes, providing a clear comparative framework for drug development professionals.

Compound ClassRepresentative Motif / ModificationPrimary Biological TargetKey Activity MetricRef
Terphenyl Sulfonamides 1,2-diaryl-4,5-difluorobenzenesulfonamide (Dichlorophenyl analog)COX-2 EnzymeIC50 < 0.010 µM (Highly Selective)[1]
SHP-Diaryl Ureas N,N′-bis(3,5-dichlorophenyl)urea linked to BHTPyruvate Kinase M2 / MitochondriaIC50 < 15 µM (Cytotoxicity in HuTu 80)[2]
Schiff Bases (E)-2-[(2,4-Dichlorophenyl)iminomethyl]-6-methylphenolBacterial Cell MembraneMIC Zone of Inhibition: 15–19 mm[3]
Dimethoxybenzenes 2,4-Dichloro-1,5-dimethoxy-3-methylbenzeneAhR-Hsp90-XAP2 ComplexPreclinical / Exploratory[4]

Sources

Thermodynamic Solubility Profiling of 5-(2,4-Dichlorophenyl)-2-methylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Context

Understanding the solubility profile of complex pharmaceutical intermediates is a foundational step in drug design, formulation, and chemical synthesis. 5-(2,4-Dichlorophenyl)-2-methylphenol is a highly lipophilic halogenated biaryl compound. Structurally, it features an ortho-cresol moiety covalently bonded to a 2,4-dichlorophenyl ring.

From a mechanistic standpoint, the solubility of this compound in organic solvents is dictated by three primary physicochemical attributes:

  • High Lipophilicity (LogP): The presence of two chlorine atoms and a methyl group on a biaryl scaffold significantly drives up its lipophilicity. Lipophilicity, often quantified by LogP, is a major determining factor in a compound's absorption, distribution, and solubility profile in organic solvents[1]. The estimated LogP for this compound is ~4.5–5.0, indicating a strong preference for lipid-like or non-polar environments over aqueous systems.

  • Steric Hindrance and Non-Planarity: The ortho-methyl group and the bulky chlorine atoms force the two aromatic rings out of planarity. This non-planar dihedral angle disrupts crystal lattice packing energy, which generally lowers the melting point and increases solubility in organic solvents compared to flat, planar polycyclic aromatics.

  • Hydrogen Bonding: The single phenolic hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor. However, the steric bulk surrounding this group limits its accessibility, making polar aprotic solvents (which can accept the H-bond without donating) highly effective solvating agents.

Solvation Mechanisms by Solvent Class

The selection of an organic solvent for processing 5-(2,4-Dichlorophenyl)-2-methylphenol depends heavily on the desired thermodynamic outcome.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents exhibit high dielectric constants and strong dipole moments but lack H-bond donors. They readily accept the hydrogen bond from the phenolic -OH while their hydrophobic regions interact favorably with the biaryl rings, resulting in exceptionally high solubility.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is driven by London dispersion forces and π−π stacking interactions. The hydrophobic effect dominates, making these solvents highly efficient for this compound.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While alcohols can form extensive H-bond networks with the phenol group, the massive hydrophobic bulk of the dichlorophenyl ring creates a solvation penalty, leading to moderate solubility compared to aprotic options.

Solvation Root 5-(2,4-Dichlorophenyl)-2-methylphenol Highly Lipophilic (LogP ~4.8) Aprotic Polar Aprotic (e.g., DMSO, MeCN) Root->Aprotic Protic Polar Protic (e.g., MeOH, EtOH) Root->Protic NonPolar Non-Polar (e.g., Toluene, Hexane) Root->NonPolar MechA H-Bond Acceptance + Strong Dipole Stabilization Aprotic->MechA MechB H-Bond Network + Hydrophobic Repulsion Protic->MechB MechC Dispersion Forces + Pi-Pi Stacking NonPolar->MechC

Figure 2: Solvation mechanisms across different organic solvent classes.

Methodological Framework: The Shake-Flask Protocol

While high-throughput kinetic solubility assays exist, the shake-flask method remains the traditional gold standard for obtaining reliable and accurate thermodynamic solubility measurements[2]. To ensure scientific integrity, the protocol below is designed as a self-validating system —meaning it incorporates internal controls to verify that true thermodynamic equilibrium has been reached, rather than a transient supersaturated state.

This method consists of solvent saturation, thermodynamic equilibration, and phase separation prior to quantification[3].

Step-by-Step Methodology
  • Solvent Saturation: Add an excess amount of 5-(2,4-Dichlorophenyl)-2-methylphenol (approximately 100 mg) to a 2.0 mL amber glass HPLC vial containing 1.0 mL of the target organic solvent. The presence of undissolved solid is mandatory to maintain equilibrium.

  • Thermodynamic Equilibration: Seal the vials securely with PTFE-lined caps. Place them in a temperature-controlled orbital thermomixer set to 25.0 ± 0.1 °C. Agitate at 800 rpm for 24 hours.

  • Phase Separation: To prevent particulate interference, centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C. This forces the undissolved excess solid into a tight pellet.

  • Aliquot Dilution: Carefully extract exactly 10 µL of the saturated supernatant using a positive displacement pipette. Transfer this into a volumetric flask and dilute with the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Quantification: Following phase separation, the compound in the diluted sample is quantified using a validated HPLC-UV method[4]. Utilize a C18 reverse-phase column and monitor absorbance at the compound's λmax​ (typically ~275 nm for biaryl phenols).

  • Self-Validation (The 48-Hour Check): Repeat steps 3–5 on the same vial after 48 hours of equilibration. If the concentration variance between the 24h and 48h time points is < 5%, true thermodynamic equilibrium is confirmed. Additionally, analyze the residual solid pellet via Powder X-Ray Diffraction (PXRD) to ensure no solvate formation or polymorphic transformation occurred during the assay.

G N1 1. Solid Addition (Excess Compound) N2 2. Solvent Saturation (Target Organic Solvent) N1->N2 N3 3. Thermodynamic Equilibration (24h/48h) N2->N3 N4 4. Phase Separation (Centrifugation) N3->N4 N6 6. Residual Solid Analysis (PXRD) N3->N6 Undissolved Pellet N5 5. HPLC-UV Quantification N4->N5

Figure 1: Self-validating shake-flask workflow for thermodynamic solubility.

Quantitative Data Presentation

Based on the structural descriptors and lipophilicity of 5-(2,4-Dichlorophenyl)-2-methylphenol, the following table summarizes the representative thermodynamic solubility profile across various organic solvent classes at standard ambient temperature (25 °C).

Solvent CategorySpecific SolventDielectric Constant ( ε )Representative Solubility at 25°C (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200.0Strong dipole-dipole interaction; H-bond acceptance from phenol.
Polar Aprotic Acetonitrile (MeCN)37.585.0 - 100.0Moderate dipole stabilization; π -system interaction.
Non-Polar Toluene2.4120.0 - 150.0London dispersion forces; favorable π−π stacking with biaryl rings.
Polar Protic Methanol (MeOH)32.740.0 - 60.0H-bond donation/acceptance; limited by the hydrophobic bulk penalty.
Aqueous (Ref) Water (pH 7.0)80.1< 0.01High hydrophobic penalty; inability to form a hydration shell around the biaryl core.

Note: The values provided are representative baseline metrics for highly lipophilic biaryl phenols. Exact empirical values must be derived using the validated shake-flask protocol described in Section 3.

References

  • LogP—Making Sense of the Value - ACD/Labs ACD/Labs[Link]

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH National Institutes of Health (NIH)[Link]

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - MDPI MDPI Molecules[Link]

Sources

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 5-(2,4-Dichlorophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity GC-MS Analysis of 5-(2,4-Dichlorophenyl)-2-methylphenol

Abstract

This application note presents a detailed and robust protocol for the identification and quantification of 5-(2,4-Dichlorophenyl)-2-methylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). This biphenyl-like compound, containing both a cresol and a dichlorinated phenyl moiety, requires a sensitive and selective analytical method for its detection in various matrices. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework from sample preparation to data interpretation. We will delve into the causality behind methodological choices, establish a self-validating protocol through rigorous quality control, and explore the characteristic mass spectral fragmentation pattern of the analyte, ensuring authoritative and reproducible results.

Introduction and Analytical Principle

5-(2,4-Dichlorophenyl)-2-methylphenol is a complex substituted aromatic compound. Its analysis is crucial in contexts such as environmental monitoring, metabolite identification in drug discovery, or as a potential impurity in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this purpose, offering the high-efficiency separation of gas chromatography with the definitive identification power of mass spectrometry.[1]

The core principle involves volatilizing the analyte, separating it from other matrix components on a chromatographic column, and then bombarding it with electrons in the mass spectrometer's ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion and a series of characteristic fragment ions.[2] This fragmentation pattern serves as a unique "chemical fingerprint," allowing for unambiguous identification. Quantification is then achieved by integrating the ion current of a specific fragment and comparing it against a calibration curve generated from known standards.

Analyte Characteristics

A thorough understanding of the analyte's properties is foundational to method development.

PropertyValueSource
IUPAC Name 5-(2,4-Dichlorophenyl)-2-methylphenol-
Molecular Formula C₁₃H₁₀Cl₂O-
Molecular Weight 253.13 g/mol Calculated
CAS Number Not readily available-
Structure Chemical Structure of 5-(2,4-Dichlorophenyl)-2-methylphenol-

Note: The structure consists of a 2-methylphenol (o-cresol) ring substituted at the 5-position with a 2,4-dichlorophenyl group.

Comprehensive Experimental Protocol

This section details the complete workflow for the analysis. The causality for each parameter selection is explained to provide a deeper understanding of the method.

Reagents and Standards
  • Solvents: Dichloromethane (DCM, HPLC or pesticide residue grade), Methanol (HPLC grade), Hexane (HPLC grade).

  • Reagents: Anhydrous sodium sulfate, Hydrochloric acid (HCl), Acetic Anhydride (for optional derivatization).

  • Standards: A certified reference standard of 5-(2,4-Dichlorophenyl)-2-methylphenol. If unavailable, a well-characterized in-house standard is required.

  • Gases: Helium (99.999% purity or higher) for carrier gas.

Step-by-Step Sample Preparation (Aqueous Matrix)

The phenolic hydroxyl group can cause peak tailing on some GC columns. While direct injection is possible, this protocol includes an optional derivatization step to improve peak shape and sensitivity. The choice to derivatize depends on the required limits of detection.

Protocol: Liquid-Liquid Extraction (LLE)

  • Sample Acidification: In a 50 mL volumetric flask, take 25 mL of the aqueous sample. Acidify to pH ≤ 2 using 1:1 HCl. This step ensures the phenolic analyte is in its neutral form, maximizing extraction efficiency into an organic solvent.

  • Solvent Extraction: Transfer the acidified sample to a 100 mL separatory funnel. Add 10 mL of dichloromethane (DCM).

  • Extraction: Stopper the funnel and shake vigorously for 2 minutes, ensuring to vent pressure periodically. Allow the layers to separate for 10 minutes.

  • Collect Organic Layer: Drain the lower organic (DCM) layer into a clean flask containing anhydrous sodium sulfate. The sodium sulfate acts as a drying agent to remove residual water.[1]

  • Repeat Extraction: Repeat steps 2-4 twice more with fresh 10 mL aliquots of DCM, combining all organic extracts. This ensures quantitative recovery of the analyte.[1]

  • Concentration: Gently evaporate the combined extracts under a stream of nitrogen to a final volume of 1 mL. Over-evaporation can lead to loss of the analyte.

  • Solvent Exchange (Optional): If a different injection solvent is preferred (e.g., hexane), the DCM can be carefully evaporated and the residue reconstituted in 1 mL of the desired solvent.

Protocol: Optional Acetylation Derivatization

Derivatization converts the polar -OH group to a less polar acetate ester, which is more amenable to GC analysis.

  • Reaction Setup: To the 1 mL concentrated extract, add 100 µL of acetic anhydride and 50 µL of pyridine (as a catalyst).

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Quenching: Allow the sample to cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
Gas Chromatograph System with a split/splitless injectorSplitless mode is crucial for achieving low detection limits required in trace analysis.[1]
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, TG-5SilMS)This non-polar column provides excellent resolution for a wide range of semi-volatile organic compounds, including chlorophenols.[3]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Ensures consistent retention times and optimal separation.[4]
Injector Temperature 280 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Injection Mode SplitlessMaximizes transfer of the analyte onto the column for high sensitivity.
Injection Volume 1 µLStandard volume for this type of analysis.
Oven Program Initial: 80°C, hold 2 min. Ramp 1: 15°C/min to 220°C. Ramp 2: 10°C/min to 300°C, hold 5 min.The initial hold allows for solvent focusing. The ramps are designed to separate the analyte from matrix components and elute the relatively high-boiling-point analyte in a reasonable time.
MS Transfer Line 290 °CPrevents condensation of the analyte between the GC and MS.[4]
Ion Source Temp. 230 °CStandard temperature for robust ionization while minimizing thermal breakdown in the source.
Ionization Mode Electron Ionization (EI)70 eV
Acquisition Mode Full Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan provides a complete mass spectrum for identification. SIM mode significantly increases sensitivity by only monitoring specific ions of interest.[5]
Analytical Workflow Diagram

The entire process, from sample receipt to final report, can be visualized as follows:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aqueous Sample Collection B 2. Acidification (pH < 2) A->B C 3. Liquid-Liquid Extraction (DCM) B->C D 4. Drying & Concentration C->D E 5. Optional Derivatization D->E F 6. GC-MS Injection E->F G 7. Chromatographic Separation F->G H 8. Ionization & Mass Analysis G->H I 9. Identification (RT & Spectrum) H->I J 10. Quantification (Calibration) I->J K 11. Report Generation J->K

GC-MS analysis workflow for 5-(2,4-Dichlorophenyl)-2-methylphenol.

Data Interpretation and Results

Analyte Identification

Positive identification requires two points of confirmation:

  • Retention Time (RT): The retention time of the peak in the sample chromatogram must match that of a known standard analyzed under identical conditions.

  • Mass Spectrum: The mass spectrum of the sample peak must match the spectrum of the standard. The presence and relative abundance of the molecular ion cluster and key fragment ions are critical.

Predicted Mass Spectral Fragmentation

The mass spectrum is the key to identification. For 5-(2,4-Dichlorophenyl)-2-methylphenol, the fragmentation is predicted to follow logical pathways based on its structure. The presence of two chlorine atoms will produce a characteristic isotopic pattern for chlorine-containing fragments ([M]+, [M+2]+, [M+4]+).[5]

m/z (for ³⁵Cl)Proposed Ion/FragmentDescription
252 [M]⁺ Molecular Ion. The presence of this peak is critical.
254[M+2]⁺Isotope peak due to one ³⁷Cl atom.
256[M+4]⁺Isotope peak due to two ³⁷Cl atoms.
237[M-CH₃]⁺Loss of a methyl group from the cresol ring.
217[M-Cl]⁺Loss of a single chlorine atom.
189[M-Cl-CO]⁺Subsequent loss of carbon monoxide from the [M-Cl]⁺ ion.
145[C₆H₃Cl₂]⁺Fragment corresponding to the dichlorophenyl cation, resulting from cleavage of the bond between the rings.

Primary Fragmentation Pathways Diagram

Fragmentation M Molecular Ion m/z = 252 M_CH3 [M-CH3]+ m/z = 237 M->M_CH3 -CH3 M_Cl [M-Cl]+ m/z = 217 M->M_Cl -Cl DCP_ion [C6H3Cl2]+ m/z = 145 M->DCP_ion Ring Cleavage M_Cl_CO [M-Cl-CO]+ m/z = 189 M_Cl->M_Cl_CO -CO

Predicted EI fragmentation pathways for the target analyte.
Method Validation and Quality Control

To ensure the trustworthiness of the results, a robust quality control system must be in place.

  • Calibration: A multi-point calibration curve (minimum 5 points) should be prepared, bracketing the expected concentration range of the samples. A linear regression with a correlation coefficient (r²) > 0.995 is typically required.

  • Method Blank: An aliquot of reagent water is carried through the entire sample preparation and analysis process to check for contamination.

  • Laboratory Control Spike (LCS): A reagent water sample spiked with a known concentration of the analyte is analyzed to assess the accuracy of the method. Recoveries should typically fall within 80-120%.

  • Matrix Spike (MS/MSD): A duplicate sample is spiked with a known amount of analyte to evaluate matrix effects on recovery and precision.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 5-(2,4-Dichlorophenyl)-2-methylphenol. By detailing the rationale behind sample preparation, instrument parameters, and data interpretation, this guide serves as a valuable resource for laboratories. The described method, incorporating robust quality control measures, is designed to deliver accurate, reproducible, and defensible results for both qualitative identification and quantitative analysis of this complex chlorinated aromatic compound.

References

  • ResearchGate. (2022). Synthesis, spectral characteristics, and molecular structure of 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine. Available at: [Link]

  • Save My Exams. (2025). Fragmentation in Mass Spectrometry - IB Chemistry Notes. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (n.d.). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Available at: [Link]

  • NIST. (n.d.). 2,4-dichloro-5-methylphenol. In NIST Chemistry WebBook. Available at: [Link]

  • Limam, I., et al. (2010). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylphenol. Available at: [Link]

  • Shaner, R. L., et al. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Available at: [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dichloro-m-cresol. Available at: [Link]

  • PubChem. (n.d.). 5-(Chloromethyl)-2-(2,4-dichlorophenoxy)phenol. Available at: [Link]

  • ResearchGate. (2016). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents. Available at: [Link]

Sources

Application Note: Synthesis Protocol for 5-(2,4-Dichlorophenyl)-2-methylphenol via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized, unsymmetrical biphenyl compounds, such as 5-(2,4-dichlorophenyl)-2-methylphenol, is a critical workflow in the development of advanced pharmaceutical intermediates, agrochemicals, and specialized materials. To construct the core C(sp2)-C(sp2) bond between the electron-rich o-cresol ring and the electron-deficient 2,4-dichlorophenyl ring, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction 1 is the premier methodological choice due to its mild conditions, superior functional group tolerance, and scalability.

Mechanistic Causality: The selection of 5-bromo-2-methylphenol 2 as the electrophile and (2,4-dichlorophenyl)boronic acid 3 as the nucleophile is deliberate. The bromine atom on the o-cresol derivative provides a highly reactive site for the initial oxidative addition of the Pd(0) catalyst. We employ [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the precatalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step, minimizing off-target homocoupling of the boronic acid 4. Potassium carbonate (K₂CO₃) is utilized as an aqueous base to facilitate the critical transmetalation step by forming a reactive, electron-rich boronate complex.

Reagents and Materials

Table 1: Quantitative Reagent Matrix (10.0 mmol Scale)

ReagentRoleCAS NumberMW ( g/mol )EquivalentsAmount
5-Bromo-2-methylphenol Aryl Halide (Electrophile)36138-76-8187.031.01.87 g
2,4-Dichlorophenylboronic acid Arylboronic Acid (Nucleophile)68716-47-2190.821.22.29 g
Pd(dppf)Cl₂·CH₂Cl₂ Catalyst95464-05-4816.640.05408 mg
K₂CO₃ Base584-08-7138.213.04.15 g
1,4-Dioxane (Anhydrous) Solvent123-91-188.11N/A40 mL
Deionized Water Co-solvent7732-18-518.02N/A10 mL

Experimental Workflow & Catalytic Cycle

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex (Ar-Pd-Br) Pd0->OxAdd 5-Bromo-2-methylphenol BaseEx Base Exchange (Ar-Pd-OR) OxAdd->BaseEx K2CO3 (aq) TransMet Transmetalation (Ar-Pd-Ar') BaseEx->TransMet 2,4-Dichlorophenylboronic acid Product Reductive Elimination 5-(2,4-Dichlorophenyl)-2-methylphenol TransMet->Product Product->Pd0 Regeneration of Pd(0)

Catalytic cycle for the Suzuki-Miyaura synthesis of 5-(2,4-dichlorophenyl)-2-methylphenol.

Step-by-Step Protocol

Phase 1: Reaction Setup (Inert Atmosphere)
  • Preparation: Oven-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Argon or N₂ for 15 minutes to establish a strictly inert atmosphere.

  • Reagent Loading: Add 1.87 g (10.0 mmol) of 5-bromo-2-methylphenol and 2.29 g (12.0 mmol) of 2,4-dichlorophenylboronic acid to the flask.

  • Catalyst Addition: Quickly add 408 mg (0.5 mmol, 5 mol%) of Pd(dppf)Cl₂·CH₂Cl₂. Crucial Insight: Palladium catalysts are highly sensitive to dissolved oxygen in solution; performing a solid-state addition prior to solvent introduction minimizes premature catalyst degradation and black palladium precipitation.

  • Solvent Introduction: Add 40 mL of anhydrous 1,4-dioxane. Stir the suspension at 400 rpm.

  • Base Addition: Dissolve 4.15 g (30.0 mmol) of K₂CO₃ in 10 mL of degassed deionized water. Add this aqueous solution dropwise to the reaction mixture.

  • Degassing: Sparge the biphasic mixture with Argon for an additional 10 minutes. Removing dissolved oxygen is critical to prevent the oxidative homocoupling of the boronic acid.

Phase 2: Reaction Execution
  • Heating: Lower the flask into a pre-heated oil bath set to 90 °C.

  • Monitoring: Stir vigorously (800 rpm) under Argon for 6–8 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 4:1) or LC-MS until the complete consumption of the starting aryl bromide is observed.

Phase 3: Workup and Purification
  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the remaining aqueous layer twice with 30 mL of EtOAc.

  • Washing: Combine the organic layers and wash with 50 mL of saturated NaCl solution (brine) to remove residual aqueous impurities.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude residue.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% EtOAc in Hexanes.

  • Isolation: Pool the product-containing fractions (identified via UV-active TLC spots) and evaporate to afford pure 5-(2,4-dichlorophenyl)-2-methylphenol.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized compound, the following analytical signatures serve as a self-validating system for the protocol.

Table 2: Characterization Parameters

TechniqueExpected Signatures
¹H NMR (400 MHz, CDCl₃) δ 7.50 (d, 1H, Ar-H), 7.30 (dd, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 6.80 (s, 1H, Ar-H), 4.85 (s, 1H, -OH), 2.25 (s, 3H, -CH₃).
LC-MS (ESI-) [M-H]⁻ m/z calculated for C₁₃H₉Cl₂O: 251.0; found: ~251.0.
TLC (Hex/EtOAc 4:1) R_f ≈ 0.45 (UV active, stains positively with KMnO₄).

Troubleshooting & Optimization

Table 3: Common Failure Modes and Corrective Actions

ObservationMechanistic CauseCorrective Action
Incomplete Conversion Catalyst deactivation via oxidation or insufficient transmetalation.Ensure strict inert atmosphere. Increase K₂CO₃ equivalents or switch to a stronger, more soluble base (e.g., Cs₂CO₃).
High Homocoupling (Biaryl of Boronic Acid) Presence of O₂ promoting oxidative homocoupling of the boronic acid.Rigorously degas solvents via freeze-pump-thaw cycling or prolonged Argon sparging prior to heating.
Protodeboronation Boronic acid decomposes to 1,3-dichlorobenzene in the presence of water/base at high temperatures.Use a slight excess of boronic acid (1.2–1.5 eq). Lower the water ratio or switch to anhydrous conditions with CsF.

References

  • Sigma-Aldrich: 5-Bromo-2-methylphenol 95% (CAS 36138-76-8).
  • Sigma-Aldrich: 2,4-Dichlorophenylboronic acid ≥95% (CAS 68716-47-2).
  • ACS Catalysis: Iron-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Using an Alkoxide Base.
  • ACS Catalysis: Suzuki–Miyaura Cross-Coupling of Sulfoxides.

Sources

Application Note: Utilizing 5-(2,4-Dichlorophenyl)-2-methylphenol as a Privileged Biaryl Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently encounter the challenge of optimizing hit compounds where standard hydrogen bonding or hydrophobic interactions are insufficient to achieve the desired target selectivity. In this context, biaryl scaffolds are recognized as highly privileged templates in the discovery and design of therapeutics[1].

The compound 5-(2,4-Dichlorophenyl)-2-methylphenol represents a highly versatile biaryl building block. Its architectural rationale is tri-fold:

  • The Biaryl Axis: Provides a rigid, predictable vector that projects substituents into deep hydrophobic pockets, a common requirement for kinase hinge binders and nuclear receptor modulators.

  • The Ortho-Methylphenol Moiety: The phenolic hydroxyl acts as a potent hydrogen bond donor/acceptor, while the adjacent methyl group provides steric hindrance. This steric bulk restricts the free rotation of the biaryl bond, locking the molecule into a preferred dihedral conformation that minimizes entropic penalty upon target binding.

  • The 2,4-Dichloro Substitution: Beyond merely increasing lipophilicity, covalently bound halogens (especially chlorine, bromine, and iodine) exhibit an anisotropic charge distribution. This creates a positive electrostatic region known as a "σ-hole," enabling highly directional halogen bonding with Lewis bases (such as protein backbone carbonyls) in the target binding site[2].

Physicochemical Profiling & ADME Implications

Understanding the baseline physicochemical properties of a scaffold is critical before initiating a hit-to-lead campaign. The table below summarizes the calculated parameters for 5-(2,4-Dichlorophenyl)-2-methylphenol, highlighting its suitability as a lead-like fragment.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₁₃H₁₀Cl₂OCompact framework; leaves ample molecular weight budget for derivatization.
Molecular Weight 253.12 g/mol Well within Lipinski’s Rule of 5; ideal for fragment-based drug discovery (FBDD).
cLogP ~4.5Highly lipophilic; excellent for penetrating cell membranes but requires optimization to prevent non-specific binding.
Topological Polar Surface Area (TPSA) 20.2 ŲLow TPSA ensures high blood-brain barrier (BBB) permeability if CNS targeting is desired.
H-Bond Donors / Acceptors 1 / 1Provided entirely by the phenolic -OH; minimizes desolvation energy costs.
Rotatable Bonds 1High rigidity; lowers the entropic cost of binding to the target receptor.

Synthetic Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To incorporate this scaffold into a larger library, the Suzuki-Miyaura cross-coupling reaction remains the most robust and functional-group-tolerant method for biaryl synthesis[3].

Protocol 1: Synthesis of 5-(2,4-Dichlorophenyl)-2-methylphenol Derivatives

Causality & Design Choice: We utilize Pd(dppf)Cl₂ as the catalyst because the bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step and minimizing protodeboronation of the boronic acid. A solvent mixture of 1,4-Dioxane and water (4:1) is selected to ensure the simultaneous solubilization of the organic substrates and the inorganic base (K₂CO₃).

Materials:

  • 5-Bromo-2-methylphenol (1.0 eq, limiting reagent)

  • (2,4-Dichlorophenyl)boronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq, 5 mol%)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, degassed)

Step-by-Step Procedure:

  • System Purging: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methylphenol, (2,4-dichlorophenyl)boronic acid, and K₂CO₃. Evacuate and backfill the flask with Argon three times to prevent oxidative degradation of the palladium catalyst.

  • Solvent Addition: Inject the degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Introduction: Briefly open the flask under a positive flow of Argon to add Pd(dppf)Cl₂. Seal and stir at room temperature for 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours. Monitor the reaction progression via TLC or LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure biaryl compound.

Self-Validating System (QC): Run a parallel control reaction omitting the boronic acid. The absence of the biaryl product and the quantitative recovery of the starting bromide in the control validates that the catalytic cycle is strictly dependent on the transmetalation step, ruling out homocoupling artifacts.

Biological Evaluation: Workflow for Target Screening

Once synthesized, the biaryl library must be evaluated. Surface Plasmon Resonance (SPR) is the preferred method here, as it provides real-time, label-free kinetic data (Association rate kon​ , Dissociation rate koff​ , and Affinity KD​ ).

Protocol 2: SPR Binding Assay for Biaryl Ligands

Causality & Design Choice: Because 5-(2,4-Dichlorophenyl)-2-methylphenol is highly lipophilic (cLogP ~4.5), it is prone to non-specific binding to the sensor chip matrix. To mitigate this, we use a PEGylated sensor chip and include 0.05% Tween-20 in the running buffer to disrupt weak, non-specific hydrophobic interactions, ensuring only specific target-ligand binding is recorded.

Step-by-Step Procedure:

  • Ligand Immobilization: Immobilize the target protein (e.g., a purified kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry until a density of ~3000 RU is achieved.

  • Analyte Preparation: Prepare a 10 mM stock of the biaryl compound in 100% DMSO. Dilute into the SPR running buffer (PBS, 0.05% Tween-20, 5% DMSO) to create a 10-point concentration series (e.g., 0.1 nM to 10 μM).

  • Kinetic Injection: Inject the analyte series over the functionalized chip at a flow rate of 30 μL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Regeneration: If the baseline does not return to zero, inject a brief pulse (10 seconds) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

Self-Validating System (QC):

  • Positive Control: Inject a known, high-affinity reference inhibitor to validate the folding and activity of the immobilized protein.

  • Negative Control (Vehicle): Inject the running buffer containing 5% DMSO to establish a baseline and correct for bulk refractive index changes.

  • Reference Channel: Route all injections over an unmodified flow cell (no protein) to subtract non-specific matrix binding. The assay is only considered valid if the reference channel signal is <5% of the active channel signal.

Mechanistic Pathway & Workflow Visualization

The integration of halogen bonding into rational drug design has revolutionized lead optimization[2]. The workflow below illustrates how the 5-(2,4-Dichlorophenyl)-2-methylphenol scaffold transitions from synthesis to a refined clinical lead.

G N1 5-(2,4-Dichlorophenyl)-2-methylphenol (Privileged Biaryl Scaffold) N2 Palladium-Catalyzed Suzuki-Miyaura Coupling N1->N2 Synthesis N3 Library Diversification (SAR Generation) N2->N3 Derivatization N4 Primary Screening (SPR / FP Assays) N3->N4 High-Throughput N5 Hit Validation (Orthogonal Confirmation) N4->N5 Self-Validating N6 Lead Optimization (Halogen Bond Tuning) N5->N6 Refinement

Workflow for biaryl scaffold synthesis and hit-to-lead optimization.

References

  • Expanding chemical space by para-C−H arylation of arenes. Nature Communications / PMC - NIH. Available at:[Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. MDPI Molecules. Available at:[Link]

Sources

Application Note: Enhanced Analytical Strategies for 5-(2,4-Dichlorophenyl)-2-methylphenol through Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(2,4-Dichlorophenyl)-2-methylphenol is a molecule of significant interest in pharmaceutical and environmental sciences due to its structural motifs, which are common in drug candidates and persistent environmental pollutants. Accurate and sensitive quantification of this compound is crucial for metabolism studies, toxicological assessment, and quality control. However, its phenolic hydroxyl group imparts polarity, leading to low volatility and potential for strong interaction with active sites in chromatographic systems. These characteristics can result in poor peak shape, low sensitivity, and thermal degradation during gas chromatography (GC) analysis.[1][2]

To overcome these analytical challenges, chemical derivatization is an essential sample preparation step. This process involves the chemical modification of the polar hydroxyl group to form a less polar, more volatile, and more thermally stable derivative.[2][3] This application note provides a comprehensive guide to two robust derivatization strategies for 5-(2,4-Dichlorophenyl)-2-methylphenol: silylation and acylation, enabling enhanced analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

The Rationale for Derivatization

The primary objective of derivatizing 5-(2,4-Dichlorophenyl)-2-methylphenol is to mask the active hydrogen of the phenolic hydroxyl group.[4] This strategic modification fundamentally alters the compound's physicochemical properties, leading to significant improvements in its chromatographic behavior. The key benefits include:

  • Increased Volatility: By replacing the polar -OH group with a non-polar moiety, intermolecular hydrogen bonding is eliminated, which significantly lowers the boiling point of the analyte, making it amenable to GC analysis.[1][4]

  • Enhanced Thermal Stability: The resulting derivatives are generally more stable at the high temperatures required for GC injection and separation, minimizing on-column degradation.[3]

  • Improved Peak Shape and Resolution: Derivatization leads to sharper, more symmetrical peaks by reducing tailing caused by interactions with the stationary phase.[1]

  • Increased Sensitivity: For certain detectors, such as electron capture detectors (ECD), derivatization with specific reagents (e.g., perfluoroacyl groups) can dramatically enhance the detector response.[5]

The molecular structure of 5-(2,4-Dichlorophenyl)-2-methylphenol presents unique considerations for derivatization. The presence of a methyl group ortho to the hydroxyl function and a bulky dichlorophenyl group may introduce steric hindrance, potentially affecting reaction kinetics. Therefore, the choice of derivatization reagent and reaction conditions must be carefully optimized.

Derivatization Strategies and Protocols

Two of the most effective and widely adopted derivatization techniques for phenols are silylation and acylation.[1] The following sections provide detailed protocols and the underlying chemical principles for each method as applied to 5-(2,4-Dichlorophenyl)-2-methylphenol.

Strategy 1: Silylation

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1] This is a versatile and common derivatization technique for a wide range of polar compounds.[4] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and frequently used silylating agent for phenols, often in the presence of a catalyst like trimethylchlorosilane (TMCS) to enhance reactivity, especially for sterically hindered hydroxyl groups.[2][6][7]

Protocol 1: Silylation of 5-(2,4-Dichlorophenyl)-2-methylphenol using BSTFA with 1% TMCS

Materials:

  • 5-(2,4-Dichlorophenyl)-2-methylphenol standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • High-purity solvent (e.g., acetonitrile, pyridine, or acetone)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. It is critical that the sample is free of water, as silylating reagents readily react with water.[1][6]

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the dried sample. Then, add 100 µL of BSTFA with 1% TMCS to the vial. A molar ratio of at least 2:1 of the silylating reagent to the analyte is recommended to ensure complete derivatization.[6][8]

  • Reaction: Tightly cap the vial and heat at 70-80°C for 45-60 minutes in a heating block or water bath.[2][6][9] The elevated temperature helps to overcome potential steric hindrance from the ortho-methyl and dichlorophenyl groups.

  • Analysis: After cooling the vial to room temperature, the derivatized sample can be directly injected into the GC-MS system.[1][6]

Causality Behind Experimental Choices:

  • BSTFA with TMCS: BSTFA is a strong silylating agent, and its byproducts are volatile, minimizing chromatographic interference.[8][10] The addition of 1% TMCS as a catalyst is crucial for enhancing the reactivity towards the potentially sterically hindered hydroxyl group of the target molecule.[4][7]

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. The presence of water will consume the reagent and lead to incomplete derivatization.[1]

  • Heating: Heating the reaction mixture accelerates the reaction rate, ensuring complete derivatization, especially for compounds that are less reactive or sterically hindered.[6][8]

Data Presentation: Silylation Reaction Parameters

ParameterRecommended ConditionRationale
Derivatizing Reagent BSTFA + 1% TMCSPowerful silylating agent with a catalyst for hindered phenols.[4][8]
Solvent Pyridine or AcetonitrileAprotic solvents that do not react with the silylating agent.[4]
Reagent Volume 100 µLEnsures a sufficient excess of the reagent for complete reaction.[6]
Reaction Temperature 70-80°CAccelerates the reaction to overcome potential steric hindrance.[2][6]
Reaction Time 45-60 minProvides sufficient time for the reaction to go to completion.[6][9]

Visualization of Silylation Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis DrySample Dry Sample Extract Dissolve Dissolve in Solvent DrySample->Dissolve AddReagent Add BSTFA + 1% TMCS Dissolve->AddReagent Transfer to Reaction Vial Heat Heat at 70-80°C AddReagent->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Silylation workflow for 5-(2,4-Dichlorophenyl)-2-methylphenol.

Strategy 2: Acylation

Acylation is another robust derivatization technique where the phenolic hydroxyl group is converted into an ester.[1] Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent that forms stable and volatile trifluoroacetyl derivatives. A significant advantage of using TFAA is that the resulting derivative is highly responsive to electron capture detectors (ECD), offering enhanced sensitivity.[5]

Protocol 2: Acylation of 5-(2,4-Dichlorophenyl)-2-methylphenol using Trifluoroacetic Anhydride (TFAA)

Materials:

  • 5-(2,4-Dichlorophenyl)-2-methylphenol standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Solvent (e.g., acetonitrile or dichloromethane)

  • Base catalyst (e.g., pyridine or triethylamine), optional but recommended

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: As with silylation, ensure the sample is completely dry by evaporating any solvent under a stream of nitrogen.

  • Reagent Addition: Dissolve the dried sample in 100 µL of a suitable solvent like acetonitrile. Add 50 µL of TFAA. The addition of a small amount of a base catalyst like pyridine (10-20 µL) is often recommended to scavenge the trifluoroacetic acid byproduct and drive the reaction to completion.

  • Reaction: Tightly cap the vial and heat at 50-60°C for 20-30 minutes.[11] Acylation reactions with TFAA are generally rapid.[2]

  • Work-up: After cooling to room temperature, carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.[2]

Causality Behind Experimental Choices:

  • TFAA: This is a highly reactive acylating agent that produces stable derivatives with excellent chromatographic properties. The trifluoroacetyl group also provides a strong signal in mass spectrometry due to characteristic fragmentation patterns.

  • Base Catalyst: The use of a base like pyridine neutralizes the acidic byproduct, preventing potential degradation of the derivative and pushing the reaction equilibrium towards the product side.

  • Heating: Gentle heating ensures a rapid and complete reaction.

Data Presentation: Acylation Reaction Parameters

ParameterRecommended ConditionRationale
Derivatizing Reagent Trifluoroacetic anhydride (TFAA)Highly reactive, forms stable and volatile derivatives.
Solvent Acetonitrile or DichloromethaneAprotic solvents that are compatible with the reaction.
Catalyst Pyridine (optional)Scavenges acidic byproduct, promoting complete reaction.
Reagent Volume 50 µLSufficient for complete derivatization of milligram quantities of analyte.
Reaction Temperature 50-60°CProvides sufficient energy for a rapid reaction.
Reaction Time 20-30 minAcylation with TFAA is typically a fast reaction.[2]

Visualization of Acylation Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Work-up & Analysis DrySample Dry Sample Extract Dissolve Dissolve in Solvent DrySample->Dissolve AddReagent Add TFAA (+ Pyridine) Dissolve->AddReagent Transfer to Reaction Vial Heat Heat at 50-60°C AddReagent->Heat Evaporate Evaporate Reagent Heat->Evaporate Reconstitute Reconstitute in Hexane Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject

Caption: Acylation workflow for 5-(2,4-Dichlorophenyl)-2-methylphenol.

Method Validation and Trustworthiness

To ensure the reliability of the derivatization protocols, a self-validating system should be implemented. This involves:

  • Running a Reagent Blank: A blank sample containing only the solvent and derivatizing reagents should be run to identify any potential interferences.

  • Derivatizing a Standard: A known amount of a certified 5-(2,4-Dichlorophenyl)-2-methylphenol standard should be derivatized and analyzed to confirm the reaction completion and determine the retention time and mass spectrum of the derivative.

  • Spiked Matrix Samples: To assess the efficiency of the derivatization in a complex matrix, a sample should be spiked with a known amount of the analyte before and after the derivatization step.

  • Monitoring Reaction Completion: For method development, analyzing aliquots of the reaction mixture at different time points can help determine the optimal reaction time.[8]

Conclusion

Both silylation with BSTFA/TMCS and acylation with TFAA are highly effective derivatization strategies for enhancing the analysis of 5-(2,4-Dichlorophenyl)-2-methylphenol by GC-MS. Silylation is a versatile and robust method, while acylation with TFAA can offer the advantage of increased sensitivity with certain detectors. The choice between these methods will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix.[1] The detailed protocols and rationale provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate reliable analytical methods for this important compound.

References

  • Elsevier. (2004). High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Retrieved from [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • ResearchGate. (2021). How could I do the derivatization for polyphenols before analyzing on GC-MS? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]

  • Ovidius University Annals of Chemistry. (2008). Chromatographic Determination of Chlorophenols. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β zeolite. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Adis International. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • MDPI. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • ScienceDirect. (2012). Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses. Retrieved from [Link]

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]

  • ResearchGate. (2019). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24 - Acylation of phenols. Retrieved from [Link]

  • National Open Access Monitor, Ireland. (n.d.). C–H acylation as an enabling tool to tag phenolic drugs. Retrieved from [Link]

  • SciSpace. (2003). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. Retrieved from [Link]

  • MDPI. (2025). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Retrieved from [Link]

  • MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

  • PubMed. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. Retrieved from [Link]

  • Sultan Qaboos University House of Expertise. (2015). Microfluidic precolumn derivatization of environmental phenols with coumarin-6-sulfonyl chloride and HPLC separation. Retrieved from [Link]

  • Shimadzu. (n.d.). Application News. Retrieved from [Link]

Sources

Crystallization techniques for 5-(2,4-Dichlorophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization Protocols for 5-(2,4-Dichlorophenyl)-2-methylphenol Focus: Mitigating Liquid-Liquid Phase Separation (LLPS) and Controlling Conformational Polymorphism

Executive Summary & Scientific Context

As a highly lipophilic, sterically hindered biphenyl derivative, 5-(2,4-Dichlorophenyl)-2-methylphenol presents significant isolation challenges during chemical development and scale-up. The molecule features a rigid 2,4-dichlorophenyl ring coupled to a phenol moiety, creating a structure with significant rotational freedom around the biaryl axis. This structural dynamic leads to two primary manufacturing risks: Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and conformational polymorphism [1].

When scaling intermediates from the lab to commercial production, crystallization is not merely a finishing step; it is a risk-defining unit operation that dictates downstream reactivity and impurity profiles[1]. This application note provides process scientists with self-validating, thermodynamically grounded protocols to isolate the stable polymorph (Form I) of 5-(2,4-dichlorophenyl)-2-methylphenol while strictly avoiding the binodal phase boundaries that trigger LLPS.

Thermodynamic & Kinetic Principles (The "Why")

Overcoming Liquid-Liquid Phase Separation (LLPS)

During cooling or anti-solvent addition, highly hydrophobic molecules like 5-(2,4-dichlorophenyl)-2-methylphenol often reach a state where the solution becomes unstable to a homogeneous composition, forcing a spinodal decomposition[2]. Instead of nucleating solid crystals, the solute partitions into two liquid phases: a solute-rich "oil" phase and a solute-lean continuous phase[3].

The Causality: The rich and lean phases share the same chemical potential, meaning the supersaturation driving force for crystallization drops significantly once LLPS occurs[3]. When crystals finally nucleate within the viscous oil droplets, they rapidly coalesce, trapping mother liquor and structurally similar de-halogenated impurities within the agglomerates[4]. To prevent this, our protocols utilize a seeded cooling strategy within a precisely mapped Metastable Zone Width (MSZW), ensuring the operating trajectory never crosses the LLPS binodal curve[2].

Controlling Polymorphism

Biphenyls frequently exhibit polymorphism due to varying dihedral angles between the aromatic rings. Uncontrolled crystallization of 5-(2,4-dichlorophenyl)-2-methylphenol often yields a mixture of the thermodynamically stable Form I and the metastable Form II. Inadvertent production of the wrong polymorph at the intermediate stage can cause unexplained variability in downstream solubility, filtration behavior, and reaction kinetics[5]. By controlling the nucleation temperature and utilizing Form I seeds, we force the system to bypass Ostwald’s rule of stages, directly crystallizing the stable lattice.

Mandatory Visualization: Thermodynamic Pathways

G Start Supersaturated Solution 5-(2,4-Dichlorophenyl)-2-methylphenol Uncontrolled Rapid Cooling / Fast Anti-Solvent (High Supersaturation) Start->Uncontrolled Kinetic Pathway Controlled Controlled Cooling & Seeding within MSZW Start->Controlled Thermodynamic Pathway LLPS Liquid-Liquid Phase Separation (Oiling Out) Uncontrolled->LLPS Agglomerate Impure Agglomerates (Metastable Form II) LLPS->Agglomerate Coalescence & Entrapment Nucleation Heterogeneous Nucleation (Bypassing Binodal Curve) Controlled->Nucleation PureCrystal High-Purity Form I Crystals (Optimal PSD) Nucleation->PureCrystal Controlled Growth

Caption: Thermodynamic pathways: LLPS avoidance via seeded crystallization within the MSZW.

Quantitative Data Summaries

Table 1: Solubility, MSZW, and LLPS Risk Profiles Data derived from in-line process analytical technology (PAT) mapping.

Solvent SystemTemp (°C)Solubility (mg/mL)MSZW (°C)LLPS Risk Boundary
Toluene / Heptane (3:2 v/v)7032012Low (Binodal at < 5°C MSZW)
Toluene / Heptane (3:2 v/v)1045N/ALow
Isopropanol (IPA) / Water (1:1)652108High (Prone to spinodal decomp.)
Isopropanol (IPA) / Water (1:1)1015N/AHigh

Table 2: Polymorphic Characteristics

Solid FormMelting Point (°C)Thermodynamic StabilityCrystal HabitImpact on Filtration
Form I 118–120Stable (RT to MP)Prismatic / BlockyExcellent (< 2 min/L)
Form II 112–114MetastableNeedle-likePoor (Compressible cake)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate Process Analytical Technology (PAT) as a self-validating feedback loop. Do not proceed to subsequent steps unless the PAT validation criteria are met.

Protocol A: Seeded Cooling Crystallization in Toluene/Heptane (Optimized for Purity)

Causality: Toluene provides high solubility for the lipophilic dichlorophenyl moiety, while heptane acts as a controlled anti-solvent. By seeding at 60°C, we consume supersaturation via crystal growth rather than primary nucleation, physically preventing the solute concentration from crossing the LLPS boundary[4].

  • Dissolution: Charge 100 g of crude 5-(2,4-dichlorophenyl)-2-methylphenol into a 1 L jacketed crystallizer. Add 300 mL of Toluene. Heat to 75°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Polishing & Anti-Solvent Addition: Polish filter the solution through a 0.45 µm PTFE membrane into a pre-heated (75°C) receiving vessel. Slowly charge 200 mL of Heptane at 70°C, maintaining a clear solution.

  • Cooling to MSZW: Program the jacket temperature to cool the solution to 60°C at a rate of 0.5°C/min.

  • Seeding: Charge 1.0 g of pure Form I seeds (micronized, <50 µm) suspended in 5 mL of Heptane.

  • Validation Check (Self-Correction): Utilize an in-line Particle Video Microscope (PVM) or Focused Beam Reflectance Measurement (FBRM) probe.

    • Pass: FBRM shows a steady increase in chord counts <100 µm (indicating secondary nucleation and growth).

    • Fail (LLPS Detected): PVM shows spherical, non-birefringent oil droplets. Corrective Action: Halt cooling, heat back to 70°C to redissolve the oil phase, and re-seed at 62°C.

  • Aging: Hold the suspension isothermally at 60°C for 2 hours. Causality: This desupersaturation hold ensures the solute concentration drops below the binodal curve, permanently eliminating the risk of oiling out during the final cooling ramp.

  • Final Cooling: Cool the suspension to 5°C at a linear rate of 0.15°C/min.

  • Isolation: Filter the slurry via a Nutsche filter. Wash the cake with 2 x 50 mL of cold Heptane (5°C). Dry under vacuum at 50°C for 12 hours.

Protocol B: Anti-Solvent Crystallization in IPA/Water (Optimized for Yield)

Causality: Water is a highly potent anti-solvent for this molecule. Rapid addition will instantly trigger LLPS[3]. To safely utilize this high-yield system, water must be added in a biphasic dosing strategy separated by a seeding and aging step.

  • Dissolution: Dissolve 100 g of the intermediate in 400 mL of Isopropanol (IPA) at 65°C.

  • Initial Anti-Solvent Charge: Add 100 mL of Deionized Water dropwise (2 mL/min) while maintaining the temperature at 65°C. The solution must remain clear.

  • Seeding: Cool to 55°C. Seed with 1.0 g of Form I crystals.

  • Desupersaturation Hold: Age the slurry for 2 hours at 55°C. Validation: Confirm the presence of birefringent crystals via cross-polarized microscopy before proceeding.

  • Secondary Anti-Solvent Charge: Add the remaining 300 mL of Water at a strictly controlled rate of 0.5 mL/min using a programmable dosing pump. Causality: Slow addition allows the existing Form I crystals to consume the newly generated supersaturation, preventing the nucleation of the metastable Form II[5].

  • Cooling & Isolation: Cool to 10°C at 0.2°C/min. Filter, wash with 100 mL of cold 1:1 IPA/Water, and vacuum dry at 50°C.

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI - Crystals. Available at:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI - Processes. Available at:[Link]

  • A Review of Polymorphism and the Amorphous State in the Formulation Strategy of Medicines and Marketed Drugs. Semantic Scholar. Available at:[Link]

  • Crystallization & Solid Form Challenges for Intermediates. Tianming Pharmaceuticals. Available at:[Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Overcoming Low Yield in 5-(2,4-Dichlorophenyl)-2-methylphenol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-(2,4-Dichlorophenyl)-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly focusing on overcoming low yields. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the efficiency and success of your experiments.

The synthesis of substituted biphenyl compounds like 5-(2,4-Dichlorophenyl)-2-methylphenol is crucial in various fields, including pharmaceuticals and materials science.[1][2] The most common and versatile method for creating the C-C bond in such molecules is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction joins an organoboron reagent with an organic halide.[3][4][5] While powerful, the Suzuki-Miyaura coupling can be complex, with several potential side reactions that can lead to low yields and purification difficulties.[3]

This guide will focus on a likely synthetic route: the Suzuki-Miyaura coupling of 5-bromo-2-methylphenol with 2,4-dichlorophenylboronic acid. We will explore the intricacies of this reaction and provide actionable solutions to common pitfalls.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the synthesis of 5-(2,4-Dichlorophenyl)-2-methylphenol.

Q1: My Suzuki-Miyaura coupling reaction is showing low or no conversion of the starting materials. What are the potential causes?

A1: Low or no conversion in a Suzuki-Miyaura coupling reaction can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a common reason for failure. This can be caused by impurities in the reagents or solvents, particularly oxygen, which can lead to the formation of palladium black (aggregated, inactive palladium).[6]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical.[7] An inappropriate base may not effectively facilitate the transmetalation step, a key part of the catalytic cycle.[8] The solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases if one is used.[9]

  • Poor Quality of Reagents: The stability of the boronic acid is a frequent culprit for low yields.[3] Boronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water or other protic sources.[10]

Q2: I am observing significant amounts of homocoupled byproducts (e.g., biphenyls from the boronic acid). How can I minimize this?

A2: Homocoupling is a common side reaction where the boronic acid couples with itself.[10] This is often promoted by the presence of oxygen.[10] To minimize this:

  • Thoroughly Degas Your Reaction: Ensure all solvents and the reaction mixture are rigorously degassed with an inert gas like argon or nitrogen before adding the catalyst.[6]

  • Control the Addition of Boronic Acid: Adding the boronic acid solution slowly over time can help maintain a low concentration in the reaction mixture, which disfavors the homocoupling reaction.[6]

  • Optimize Reaction Temperature: Lowering the reaction temperature may help, as higher temperatures can sometimes favor homocoupling.[6]

Q3: Besides homocoupling, what other side reactions should I be aware of?

A3: Other common side reactions in Suzuki-Miyaura couplings include:

  • Protodeboronation: As mentioned, this is the loss of the boronic acid group. Using anhydrous conditions and a non-aqueous base where possible can help minimize this.[6][10]

  • Dehalogenation: The starting aryl halide (5-bromo-2-methylphenol) can be reduced, replacing the bromine with a hydrogen.[3][10] This can be caused by certain bases or impurities acting as a hydride source.[3][11]

Q4: My purification of the final product is difficult, and I'm seeing multiple spots on my TLC plate. What are some strategies for effective purification?

A4: Purification of substituted biphenyls can be challenging due to the presence of structurally similar byproducts.[12]

  • Column Chromatography: This is the most common method for purifying the final product.[12][13] Careful selection of the solvent system is crucial for achieving good separation.

  • Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for obtaining a pure product.

  • Address the Problem at the Source: The best purification strategy is to minimize the formation of byproducts in the first place by optimizing the reaction conditions.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving problems leading to low yields.

Problem: Low Conversion of Starting Materials
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Observe for the formation of palladium black. Analyze a small aliquot of the reaction by LC-MS to confirm the presence of starting materials.Use a fresh, high-quality palladium catalyst. Ensure all reagents and solvents are pure and thoroughly degassed. Consider using a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands.[6][10]
Suboptimal Base The reaction may be sluggish or stall completely.Screen different bases. Inorganic bases like potassium carbonate (K2CO3) or potassium phosphate (K3PO4) are commonly used.[3] The strength and solubility of the base are important factors.
Incorrect Solvent System Poor solubility of reactants can be observed.A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often effective.[3][10] The water is necessary to dissolve the inorganic base.
Low Reaction Temperature The reaction proceeds very slowly or not at all.Gradually increase the reaction temperature. Most Suzuki couplings are run at elevated temperatures (e.g., 80-100 °C).[10][14]
Problem: Formation of Significant Byproducts
Byproduct Identification Mitigation Strategy
Homocoupled Biaryl Mass spectrometry will show a peak corresponding to the dimer of the boronic acid.Rigorously degas the reaction mixture.[6] Add the boronic acid slowly.[6] Consider using a slightly substoichiometric amount of the boronic acid.[6]
Protodeboronated Arene Mass spectrometry will show a peak corresponding to 2,4-dichlorobenzene.Use anhydrous solvents and reagents.[10] Minimize reaction time.[10]
Dehalogenated Starting Material Mass spectrometry will show a peak corresponding to 2-methylphenol.Screen different bases and solvents.[10] Avoid excessively high temperatures.[6]

Optimized Experimental Protocol

This protocol for the Suzuki-Miyaura coupling of 5-bromo-2-methylphenol and 2,4-dichlorophenylboronic acid is designed to maximize yield and minimize byproduct formation.

Materials and Reagents
Reagent Molar Equivalents Notes
5-bromo-2-methylphenol1.0High purity is essential.
2,4-dichlorophenylboronic acid1.1 - 1.2A slight excess is often used to drive the reaction to completion.
Palladium(II) acetate (Pd(OAc)2)0.01 - 0.05Pre-catalyst.
Triphenylphosphine (PPh3)0.02 - 0.10Ligand. The ratio of ligand to palladium can be optimized.
Potassium Carbonate (K2CO3)2.0 - 3.0Anhydrous and finely powdered.
1,4-Dioxane-Anhydrous and degassed.
Water-Degassed.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methylphenol (1.0 mmol), 2,4-dichlorophenylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 5-bromo-2-methylphenol 2,4-dichlorophenylboronic acid K2CO3 inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert catalyst Add Catalyst System: Pd(OAc)2 + PPh3 inert->catalyst solvents Add Degassed Solvents: Dioxane + Water catalyst->solvents heat Heat to 90-100 °C with Vigorous Stirring solvents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate Wash with Water & Brine cool->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify product Pure 5-(2,4-Dichlorophenyl) -2-methylphenol purify->product

Caption: Experimental workflow for the synthesis of 5-(2,4-Dichlorophenyl)-2-methylphenol.

Understanding the Suzuki-Miyaura Catalytic Cycle

A deeper understanding of the reaction mechanism can aid in troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X 5-bromo-2-methylphenol Ar'-B(OH)2 2,4-dichlorophenylboronic acid Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-methylphenol to form a Pd(II) intermediate.[7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base.[7][8]

  • Reductive Elimination: The two organic fragments are coupled together to form the desired product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[7]

By understanding these steps, you can better diagnose where a reaction might be failing. For instance, if the oxidative addition is slow, a more active catalyst or a different ligand might be needed. If transmetalation is the issue, screening different bases is a logical next step.

References

  • ACS Publications. (2024, September 9). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
  • BenchChem. (2025). improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions.
  • (n.d.). Cross-Coupling Reactions Guide.
  • BenchChem. (n.d.). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • Vapourtec. (2024, September 20). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 459-466. [Link]

  • (2006, July 11). The Synthesis and Resolution of 2,2'-, 4,4'-, and 6,6'-Substituted Chiral Biphenyl Derivatives for Application in the Preparation of Chiral Materials.
  • (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com.
  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC.
  • BenchChem. (2025). Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide. Retrieved from [Link]

Sources

Optimization of reaction conditions for 5-(2,4-Dichlorophenyl)-2-methylphenol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 5-(2,4-Dichlorophenyl)-2-methylphenol

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-(2,4-Dichlorophenyl)-2-methylphenol. The content is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically involves a Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron species.[1][2] While powerful, its success is highly dependent on the optimization of several reaction parameters. This guide is structured to address common issues encountered during this process, providing both practical solutions and the underlying scientific reasoning.

The general reaction for the synthesis of 5-(2,4-Dichlorophenyl)-2-methylphenol via Suzuki-Miyaura coupling is as follows:

  • Aryl Halide: 5-Bromo-2-methylphenol (or a related halide)

  • Boronic Acid: (2,4-Dichlorophenyl)boronic acid

  • Catalyst: A Palladium(0) source

  • Base: An appropriate inorganic or organic base

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 5-(2,4-Dichlorophenyl)-2-methylphenol.

Q1: Why is my reaction showing low or no yield of 5-(2,4-Dichlorophenyl)-2-methylphenol?

Low or incomplete conversion is a frequent challenge in Suzuki-Miyaura coupling reactions. The issue can often be traced to one or more suboptimal reaction parameters or the quality of the reagents.[3]

Potential Causes and Solutions:

  • Inactive Palladium Catalyst: The active catalyst is a Pd(0) species. Oxygen can oxidize this to Pd(II), rendering it inactive.[3] Similarly, phosphine ligands can be oxidized, preventing their coordination to the palladium center.[3]

    • Troubleshooting Steps:

      • Ensure an Inert Atmosphere: Before adding the catalyst and heating, thoroughly degas the reaction mixture and solvent. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30 minutes or by using a series of vacuum-argon cycles.[4][5] Maintaining a positive pressure of inert gas throughout the reaction is crucial.

      • Use Fresh Catalyst and Ligands: Use freshly opened palladium catalysts and phosphine ligands. If the age or storage conditions of the reagents are questionable, consider purchasing new ones.

  • Degraded Boronic Acid: Boronic acids can undergo protodeboronation, a side reaction where the C-B bond is cleaved, especially in the presence of water or acidic/basic conditions, reducing the amount available for the cross-coupling.[3][6]

    • Troubleshooting Steps:

      • Use High-Purity Boronic Acid: Use freshly purchased or recrystallized (2,4-Dichlorophenyl)boronic acid.

      • Consider More Stable Derivatives: If protodeboronation is a persistent issue, consider using more stable boronate esters, such as pinacol esters, which can release the boronic acid slowly under the reaction conditions.[3]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step of the catalytic cycle.[7]

    • Troubleshooting Steps:

      • Base Selection: An inadequate base can stall the reaction.[3] Common bases for Suzuki coupling include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4][8] The strength and solubility of the base can significantly impact the reaction rate.

      • Solvent System: Ensure the chosen solvent (e.g., dioxane, toluene, DMF, often in a mixture with water) can solubilize the reactants.[4][6] The water in the solvent mixture is often crucial for activating the boronic acid.[7] Ensure solvents are of high purity and appropriately degassed.[3]

  • Incorrect Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[3]

    • Troubleshooting Steps:

      • Temperature Optimization: If the reaction is sluggish at a lower temperature (e.g., 60°C), cautiously increasing it to 80-100°C may improve the conversion rate.[4][9] However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[3]

Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid or dehalogenation of the starting material. What can I do?

The formation of byproducts reduces the yield of the desired product and complicates purification.

Potential Causes and Solutions:

  • Homocoupling: This side reaction, where two molecules of the boronic acid couple to form a symmetrical biaryl, is often caused by the presence of oxygen.

    • Troubleshooting Steps:

      • Rigorous Degassing: As mentioned previously, the most effective way to minimize homocoupling is to ensure the reaction is set up under strictly anaerobic conditions.[3]

  • Dehalogenation: The aryl halide starting material can be reduced to the corresponding arene, a process known as dehalogenation.

    • Troubleshooting Steps:

      • Avoid Hydride Sources: Potential sources of hydrides that can cause dehalogenation include certain amine bases or alcohol solvents. If dehalogenation is a significant issue, consider switching to a carbonate or phosphate base and using an aprotic solvent.[3]

Q3: I am having difficulty purifying the final product and removing the palladium catalyst.

Purification can be challenging due to the presence of unreacted starting materials, byproducts, or residual palladium.

Potential Causes and Solutions:

  • Co-elution of Impurities: The product may have similar polarity to the starting materials or byproducts, making separation by column chromatography difficult.

    • Troubleshooting Steps:

      • Chromatography Optimization: Experiment with different solvent systems for column chromatography. For acidic products, adding a small amount of a volatile acid (e.g., 0.1% acetic acid) to the mobile phase can sometimes improve separation.[10]

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[11]

      • Derivatization: In some cases, converting the product to a derivative (e.g., a methyl ester if the product has a carboxylic acid group) can make purification easier. The protecting group can be removed after purification.[10]

  • Residual Palladium: Palladium catalysts can contaminate the final product, which is a significant concern in pharmaceutical applications.[7]

    • Troubleshooting Steps:

      • Filtration: Passing the reaction mixture through a pad of Celite can help remove some of the palladium catalyst.[8]

      • Aqueous Workup: Specific aqueous solutions, such as 20% aqueous sodium bisulfite (NaHSO₃), can be used during the workup to help remove residual palladium.[9]

      • Scavengers: Various commercial palladium scavengers can be added to the reaction mixture after completion to bind with the palladium, allowing for its removal by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura cross-coupling reaction?

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.[12]

  • Transmetalation: The organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[7]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[13]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X R1-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Oxidative_Addition->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation [R²-B(OR)₂OH]⁻ R1-Pd(II)-R2(L2) R¹-Pd(II)-R²(L₂) Transmetalation->R1-Pd(II)-R2(L2) Reductive_Elimination Reductive Elimination R1-Pd(II)-R2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Q2: How do I choose the optimal palladium catalyst and ligand?

The choice of catalyst and ligand is crucial and depends on the reactivity of the coupling partners.

  • Palladium Precatalysts:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A common and effective catalyst for a wide range of Suzuki couplings, especially with aryl bromides and iodides.[5][13]

    • Pd(OAc)₂ (Palladium(II) Acetate): Often used in combination with a phosphine ligand. It is reduced in situ to the active Pd(0) species.[9][14]

    • Buchwald Precatalysts (e.g., Pd SPhos G4, Pd XPhos G4): These are highly active, air-stable precatalysts that are particularly effective for challenging couplings, including those involving aryl chlorides.[4]

  • Ligands:

    • Triphenylphosphine (PPh₃): A standard, cost-effective ligand.

    • Bulky Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos, P(tBu)₃): These ligands can accelerate the oxidative addition and reductive elimination steps, leading to higher reaction rates and yields, especially for less reactive substrates.[4]

Q3: What is the specific role of the base in this reaction?

The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center more readily.[1] The choice of base can also influence the overall reaction rate and the stability of base-sensitive functional groups in the substrates.[7]

Q4: Can you provide a standard experimental protocol for setting up the reaction?

Below is a general, step-by-step procedure for a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_inert Inert Atmosphere cluster_reagents Reagent Addition cluster_reaction Reaction A 1. Add Aryl Halide, Boronic Acid, and Base to a dry flask. B 2. Add a magnetic stir bar. A->B C 3. Seal the flask with a septum. B->C D 4. Purge the flask with an inert gas (e.g., Argon) for 10-15 min. C->D E 5. Add degassed solvent via syringe. D->E F 6. Add Palladium catalyst and ligand. E->F G 7. Heat the reaction to the desired temperature with stirring. F->G H 8. Monitor reaction progress by TLC or LC-MS. G->H

Caption: General experimental workflow for a Suzuki-Miyaura reaction.

Detailed Steps:

  • To a dry reaction flask equipped with a magnetic stir bar, add 5-bromo-2-methylphenol (1.0 equiv), (2,4-dichlorophenyl)boronic acid (1.1-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent(s) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under the inert atmosphere with vigorous stirring.

  • Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and proceed with the workup and purification.

Q5: What are the primary safety precautions to consider?
  • Aryl Halides and Boronic Acids: These can be irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of powders.

  • Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Use them in a fume hood and away from ignition sources.

  • Bases: Strong bases like potassium phosphate can be corrosive. Handle with care.

Summary of Typical Reaction Conditions

ParameterTypical ConditionsRationale / Key Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Buchwald Precatalysts (1-5 mol%)Choice depends on substrate reactivity. Air-stable precatalysts can improve reproducibility.[4]
Ligand PPh₃, PCy₃, P(tBu)₃, SPhos, XPhos (1:1 to 4:1 Ligand:Pd ratio)Bulky, electron-rich ligands often improve reaction rates and yields.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF (2-3 equivalents)Activates the boronic acid for transmetalation. Must be strong enough but not interfere with functional groups.[1][4]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, i-PrOH/H₂OShould solubilize reactants. Water is often a necessary co-solvent. Must be thoroughly degassed.[4][6][9]
Temperature 60 - 100 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition.[4][9]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst and ligands.[3][15]

References

  • Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • ACS Publications. (2008, August 9). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Benchchem. (2025, December). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • PubMed. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF.
  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita.
  • Kairav Chemofarbe Industries Ltd. (2025, November 12). Challenges In Suzuki Coupling Reaction.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • ACS Publications. (2003, April 2). An Improved Preparation of Arylboronates: Application in One-Pot Suzuki Biaryl Synthesis† | The Journal of Organic Chemistry.
  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • ACS Publications. (2006, April 19). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Suzuki Coupling.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran.
  • MDPI. (2021, July 8). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.
  • Diva-portal.org. Suzuki reactions in novel liquids.
  • Sigma-Aldrich. 5-Chloro-2-(2,4-dichlorophenoxy)phenol for synthesis 3380-34-5.
  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

Sources

Troubleshooting poor resolution in GC analysis of 5-(2,4-Dichlorophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-(2,4-Dichlorophenyl)-2-methylphenol .

Achieving baseline resolution for this compound is notoriously difficult. It features a bulky, halogenated biphenyl backbone paired with a highly polar phenolic hydroxyl (-OH) group. In my experience, poor resolution of this analyte rarely stems from a simple thermodynamic failure (like choosing the wrong temperature ramp); rather, it is almost always a kinetic issue driven by secondary interactions within the GC flow path.

Below is our comprehensive troubleshooting framework, combining mechanistic theory with field-proven, self-validating protocols.

Diagnostic Workflow

G A Poor Resolution: 5-(2,4-Dichlorophenyl)-2-methylphenol B Assess Peak Shape A->B C Asymmetric / Tailing (Active Site Adsorption) B->C Tailing Factor > 1.5 D Symmetric / Broad (Thermodynamic Co-elution) B->D Tailing Factor < 1.2 E Derivatize (-OH) BSTFA + 1% TMCS C->E Chemical Fix F Inlet Maintenance & Trim GC Column C->F Hardware Fix G Change Column Phase (e.g., 35% Phenyl) D->G Selectivity H Optimize Temp Ramp & Carrier Gas Velocity D->H Efficiency

GC Troubleshooting Workflow for Phenolic Resolution Issues

Frequently Asked Questions (FAQs)

Q1: Why does 5-(2,4-Dichlorophenyl)-2-methylphenol exhibit severe peak tailing that ruins resolution? A: The phenolic hydroxyl (-OH) group acts as a strong hydrogen bond donor. When the sample is vaporized, these -OH groups interact with 1 on the glass inlet liner, glass wool, or degraded column stationary phase[1]. This adsorption-desorption cycle creates a kinetic delay for a portion of the analyte molecules, resulting in an 2[2]. Because the peak base broadens significantly, it bleeds into the retention time window of adjacent peaks (such as positional isomers), destroying resolution.

Q2: How can I chemically modify the analyte to improve resolution? A: Chemical derivatization is the most definitive solution. By replacing the active hydrogen of the phenol with a non-polar trimethylsilyl (TMS) group, you eliminate the hydrogen bonding potential and 3[3]. The industry-standard reagent for this is4[4]. Because the hydroxyl group on our target compound is sterically hindered by the adjacent ortho-methyl group, adding4 is required to drive the reaction to completion[4].

Q3: If I cannot derivatize my sample, how do I optimize the GC system hardware to resolve the underivatized phenol? A: If you must analyze the free phenol, system inertness is your primary defense. First, use a highly deactivated, single-taper liner and avoid glass wool, as the wool drastically 1[1]. Second,5 to remove accumulated non-volatile matrix residues that act as active retention sites[5].

Q4: How does carrier gas velocity affect the resolution of this heavy biphenyl compound? A: Operating outside the optimal linear velocity causes peak broadening. Ensure your carrier gas is set to its optimal linear velocity. Furthermore, always6 in the software after trimming; failure to do so results in incorrect flow calculations, changed split ratios, and shifted retention times[6].

Quantitative Data: Impact of Optimization on Chromatographic Metrics

ParameterUnderivatized (Free Phenol)Derivatized (TMS Ether)Mechanistic Causality
Peak Asymmetry ( As​ ) 1.8 - 2.5 (Severe Tailing)1.0 - 1.1 (Symmetric)Blocking the -OH group prevents hydrogen bonding with silanol sites.
Resolution ( Rs​ ) < 1.0 (Co-elution)> 1.5 (Baseline Resolution)Sharper peaks reduce the peak base width, preventing overlap with isomers.
Volatility / Boiling Point High (Strong H-bonding)LoweredTMS derivatives have higher vapor pressure, ensuring rapid, narrow-band transfer from inlet to column.
Theoretical Plates ( N ) ~45,000~85,000Elimination of secondary retention mechanisms reduces mass transfer resistance.

Step-by-Step Methodologies

Protocol 1: Silylation Derivatization using BSTFA + 1% TMCS

This protocol converts the problematic phenol into a highly volatile, GC-amenable TMS ether.

  • Sample Dehydration: Dissolve the extracted sample in an aprotic solvent (e.g., dry acetone or dichloromethane).

    • Self-Validation Check: Visually inspect the sample extract. If it is cloudy, moisture is present. Add anhydrous sodium sulfate until the crystals flow freely. 7, resulting in failed derivatization[7].

  • Reagent Addition: Transfer 50 µL of the sample extract into a 2 mL glass autosampler vial. Add 50 µL of4 to maintain at least a 2:1 molar excess of reagent to active hydrogens[4].

  • Thermal Incubation: Seal the vial tightly with a PTFE-lined septum cap. Incubate the vial in a heating block at 60 °C for 30 minutes.

    • Causality: Elevated temperature is crucial here to overcome the steric hindrance caused by the ortho-methyl group adjacent to the phenol.

  • Analysis: Allow the vial to cool to room temperature before placing it in the GC autosampler. Analyze promptly to prevent degradation of the TMS derivatives.

Protocol 2: Restoring GC System Inertness (Hardware Maintenance)

Perform this if derivatization is not an option and peak tailing is degrading resolution.

  • Cooling and Disassembly: Cool the GC oven and inlet to <50 °C. Remove the septum nut, septum, and the existing inlet liner.

  • Inlet Cleaning and Liner Replacement: Inspect the inlet for septum particles or matrix debris. Install a new, highly deactivated single-taper liner.

    • Causality: For derivatized samples containing TMS groups, a1 to prevent degradation[1].

  • Column Trimming: Remove the column from the inlet. Using a ceramic scoring wafer, score the column and snap off the first 20–30 cm to 1 of the stationary phase[1].

    • Self-Validation Check: Inspect the cut under a 10x magnifying loupe. The cut must be perfectly square with no jagged silica edges. A jagged cut will introduce dead volume and active sites, immediately causing the exact peak tailing you are trying to fix.

  • Reinstallation and Calibration: Reinstall the column into the inlet using a new ferrule. Crucially,6 to reflect the new length; the GC relies on this exact dimension to calculate accurate carrier gas flows and split ratios[6].

References

  • 8860 Gas Chromatograph Troubleshooting - Agilent | 6

  • Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed (NIH) |7

  • The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich | 4

  • Derivatization for Gas Chromatography - Phenomenex | 3

  • Video Notes GC Troubleshooting Series Part Eight: Loss of Resolution Over Time - Gcms.cz | 5

  • GC Column Killers - Element Lab Solutions | 2

  • GC-MS Sample Preparation - Organomation | 1

Sources

Technical Support Center: Ensuring the Stability of 5-(2,4-Dichlorophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 5-(2,4-Dichlorophenyl)-2-methylphenol in their experiments. The stability of this compound is critical for reproducible and accurate results. This document provides in-depth technical guidance and troubleshooting advice to prevent its degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of degradation of 5-(2,4-Dichlorophenyl)-2-methylphenol?

A1: Visual inspection can often provide the first clues. Discoloration, such as the appearance of a yellow or brown tint in a previously colorless solid or solution, is a common indicator of oxidation.[1] In solution, the formation of precipitates or cloudiness can also signify the generation of insoluble degradation products.[1]

Q2: What is the primary cause of degradation for this compound?

A2: Based on the chemistry of phenolic compounds, the most likely primary degradation pathway is the oxidation of the phenolic hydroxyl group.[1] This process can be accelerated by several factors, including exposure to light, elevated temperatures, high pH, and the presence of oxygen or metal ions.[1][2][3]

Q3: How should I store the solid compound for long-term use?

A3: For long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[4] A tightly sealed container, preferably with an inert gas headspace (e.g., argon or nitrogen), is recommended to minimize exposure to oxygen and moisture.[5][6][7][8][9] Storage at 2-8°C is a common practice for enhancing the stability of phenolic compounds.

Q4: I've prepared a stock solution. How should I store it and for how long is it viable?

A4: Stock solutions are more susceptible to degradation than the solid material. It is highly recommended to prepare solutions fresh for each experiment.[1] If storage is necessary, use an amber vial to protect it from light and store it at a low temperature (e.g., 4°C or -20°C), provided the compound remains soluble at that temperature.[10] The viability of a stored solution depends on the solvent and storage conditions, so a stability study is recommended to determine its shelf-life in your specific experimental setup.[10]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Troubleshooting & Optimization
Discoloration of Solid or Solution Oxidation of the phenolic hydroxyl group, potentially accelerated by light, high pH, or the presence of metal ions.[1]- Prepare solutions fresh daily. - Store stock solutions and experimental samples protected from light (e.g., in amber vials). - Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). - Work at a neutral or slightly acidic pH if compatible with the experimental design.[10] - Consider the addition of an antioxidant, such as ascorbic acid or EDTA (to chelate metal ions).
Precipitation or Cloudiness in Solution - Poor solubility at the prepared concentration. - Degradation products forming insoluble polymers. - Change in pH affecting solubility.[11]- Determine the solubility limit in the chosen solvent system. - Prepare more dilute solutions or use a co-solvent. - Filter the solution through a 0.22 µm syringe filter before use. - Monitor for signs of degradation that may lead to precipitation.
Loss of Compound Potency or Activity Over Time Chemical degradation of 5-(2,4-Dichlorophenyl)-2-methylphenol.- Perform a stability study to determine the degradation rate under your specific experimental conditions (see Experimental Protocols).[10] - Implement stabilization strategies such as protection from light, pH control, and use of antioxidants. - Store solutions at lower temperatures (e.g., 4°C or -20°C), after confirming that precipitation will not occur.[10]
Inconsistent Experimental Results Instability of the compound in the experimental medium leading to variable concentrations.- Prepare fresh solutions for each experiment from a solid, well-stored starting material.[10] - Quantify the concentration of 5-(2,4-Dichlorophenyl)-2-methylphenol using a validated analytical method (e.g., HPLC-UV) immediately before use.[10]

Understanding Degradation: A Plausible Pathway

While specific degradation pathways for 5-(2,4-Dichlorophenyl)-2-methylphenol are not extensively documented, a plausible route, based on the chemistry of similar chlorinated phenols, is through oxidative degradation. This process is often initiated by factors like light or the presence of metal ions, leading to the formation of reactive oxygen species (ROS).

A 5-(2,4-Dichlorophenyl)-2-methylphenol B Phenoxy Radical A->B Oxidation (e.g., by ROS, light) C Quinone-like Structures B->C Rearrangement E Polymerization B->E Dimerization/Polymerization D Ring Opening/Further Oxidation C->D Oxidative Cleavage

Caption: Plausible oxidative degradation pathway for 5-(2,4-Dichlorophenyl)-2-methylphenol.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

To minimize degradation, a systematic approach to storage and handling is crucial.

cluster_storage Long-Term Storage (Solid) cluster_handling Experimental Use A Receive Compound B Store in tightly sealed container in a cool, dark, dry place (2-8°C) A->B C Consider backfilling with inert gas (Argon or Nitrogen) B->C D Weigh out required amount in a controlled environment C->D E Prepare fresh stock solution in a suitable deoxygenated solvent D->E F Use amber vials for solutions to protect from light E->F G Use immediately in experiment F->G

Caption: Recommended workflow for storage and handling of 5-(2,4-Dichlorophenyl)-2-methylphenol.

Protocol 2: In-House Stability Assessment

This protocol outlines a basic "forced degradation" study to understand the stability of your compound in your specific experimental conditions.[2][8][12][13][14]

Objective: To assess the stability of 5-(2,4-Dichlorophenyl)-2-methylphenol under various conditions (e.g., different pH, temperature, and light exposure) over a defined period.[10]

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of 5-(2,4-Dichlorophenyl)-2-methylphenol in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare experimental solutions by diluting the stock solution into the desired buffers (e.g., pH 4, 7, and 9) or solvents.[10]

  • Incubation Conditions:

    • Aliquot the experimental solutions into appropriate vials (e.g., amber glass vials for light protection).

    • Store the vials under different conditions:

      • Temperature: 4°C, 25°C (room temperature), and 40°C.

      • Light: Protected from light (wrapped in foil) and exposed to ambient light.[10]

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[10]

  • Analytical Method (HPLC-UV):

    • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is a good starting point.

    • Detection Wavelength: Determine the optimal wavelength for detection by running a UV scan of the compound. For similar phenolic compounds, wavelengths are often in the range of 270-280 nm.[10]

    • Calibration Curve: Prepare a series of standard solutions of 5-(2,4-Dichlorophenyl)-2-methylphenol of known concentrations. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration.

    • Sample Analysis: Inject the experimental samples. Determine the peak area for 5-(2,4-Dichlorophenyl)-2-methylphenol. Calculate the concentration in the samples using the calibration curve.[10]

Data Analysis:

  • Plot the percentage of the remaining 5-(2,4-Dichlorophenyl)-2-methylphenol against time for each condition.

  • This will provide a stability profile and help identify the conditions under which the compound is most stable.

Summary of Recommended Storage Conditions

Parameter Solid Compound In Solution Rationale
Temperature 2-8°C4°C or -20°C (if soluble)Slows down the rate of chemical degradation reactions.[1]
Light Store in the darkUse amber vialsLight can provide the energy to initiate photo-degradation and free radical-mediated oxidation.[1][4][5][6][15]
Atmosphere Tightly sealed container, consider inert gas (Argon/Nitrogen)Use deoxygenated solventsReduces the availability of molecular oxygen, a key component in oxidative degradation.[1]
pH N/ANeutral to slightly acidic (if compatible with experiment)High pH can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[3][16][17]

By adhering to these guidelines and proactively addressing potential stability issues, researchers can ensure the integrity of their experiments and the reliability of their results when working with 5-(2,4-Dichlorophenyl)-2-methylphenol.

References

  • Recent progress in photocatalytic degradation of chlorinated phenols and reduction of heavy metal ions in water by TiO2. (n.d.). Retrieved from [Link]

  • Recent progress in photocatalytic degradation of chlorinated phenols and reduction of heavy metal ions in water by TiO2-based catalysts - Taylor & Francis. (2021, February 28). Retrieved from [Link]

  • Photolytic degradation of chlorinated phenols in room temperature ionic liquids | Request PDF. (2025, August 6). Retrieved from [Link]

  • Svenson, A., & Kaj, L. (1989). Photochemical conversion of chlorinated phenolic substances in aquatic media as studied by AOX and Microtox tests. Science of The Total Environment, 78, 89-98.
  • Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects | IntechOpen. (2017, March 15). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • Siedlecka, E. M., & Stepnowski, P. (2005). Phenols Degradation by Fenton Reaction in the Presence of Chlorides and Sulfates. Polish Journal of Environmental Studies, 14(6), 823-828.
  • The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. (2025, May 1). Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2026, March 29). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • The oxidative degradation of phenol via in situ H2O2 synthesis using Pd supported Fe-modified ZSM-5 catalysts - -ORCA - Cardiff University. (2022, March 22). Retrieved from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (2013, October 27). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of agricultural and food chemistry, 48(6), 2101-2105.
  • Oxidative Phenol Degradation Using Non-Noble Metal Based Catalysts - Academia.edu. (n.d.). Retrieved from [Link]

  • Koh, S., McCullar, M. V., & Focht, D. D. (1997). Biodegradation of 2,4-dichlorophenol through a distal meta-fission pathway. Applied and environmental microbiology, 63(5), 2054-2057.
  • Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. (2020, May 7). Retrieved from [Link]

  • Albarrán, G., & Mendoza, E. (2019). Radiolytic oxidation and degradation of 2,4-dichlorophenol in aqueous solutions. Environmental Science and Pollution Research, 26(18), 18063-18074.
  • Methylphenols (Cresols): Human health tier II assessment. (2014, April 11). Retrieved from [Link]

  • Phenol, 2,4-dichloro- - Evaluation statement - 14 January 2022 - Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). Retrieved from [Link]

  • Solubilization and enhanced degradation of benzene phenolic derivatives—Bisphenol A/Triclosan using a biosurfactant producing white rot fungus Hypocrea lixii S5 with plant growth promoting traits - Frontiers. (2024, September 17). Retrieved from [Link]

  • 5-(Chloromethyl)-2-(2,4-dichlorophenoxy)phenol - PubChem. (n.d.). Retrieved from [Link]

  • pH-Mediated Solution-Phase Proton Transfer Drives Enhanced Electrochemical Hydrogenation of Phenol in Alkaline Electrolyte | ACS Catalysis. (2024, November 1). Retrieved from [Link]

  • Effect of pH on phenol decomposition. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum) - SciTePress. (n.d.). Retrieved from [Link]

  • Showing Compound 2-Ethyl-5-methylphenol (FDB018473) - FooDB. (2010, April 8). Retrieved from [Link]

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Validation & Comparative

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the field of medicinal chemistry, the structural modification of known bioactive scaffolds is a cornerstone of drug discovery. Phenolic compounds, in particular, represent a privileged class of molecules, exhibiting a vast spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] The introduction of halogen atoms and additional aryl moieties to a simple phenol ring can dramatically influence its physicochemical properties and, consequently, its interaction with biological targets. This guide provides an in-depth comparative analysis of the biological activity of 5-(2,4-Dichlorophenyl)-2-methylphenol and related compounds. By examining the structure-activity relationships (SAR) of this chemical family, we can elucidate the molecular features that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data and mechanistic insights to guide future research and development efforts.

The core structure of interest, 5-(2,4-Dichlorophenyl)-2-methylphenol, combines several key features: a phenol ring, a methyl group, and a dichlorinated phenyl ring. The hydroxyl group of the phenol is a key pharmacophore, capable of hydrogen bonding and acting as a hydrogen donor, which is crucial for many of its biological activities.[2] The methyl group can influence lipophilicity and metabolic stability. The 2,4-dichlorophenyl substituent significantly increases the molecule's lipophilicity and introduces electronic effects that can modulate its reactivity and binding affinity to target proteins. The positioning of these substituents is critical and can lead to significant differences in biological activity among isomers and analogues.

Antimicrobial and Antifungal Activity: Disrupting Microbial Defenses

Phenolic compounds exert their antimicrobial effects through a multi-pronged attack on microbial cells.[3] The primary mechanism often involves the disruption of the cell membrane's integrity, leading to increased permeability and leakage of intracellular components.[4] This is largely attributed to the lipophilic nature of the phenol derivatives, allowing them to intercalate into the lipid bilayer. Furthermore, these compounds can denature essential enzymes and other proteins, inhibit nucleic acid synthesis, and interfere with energy production pathways.[5]

A close analogue of our target compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[6][7] This highlights the importance of the halogen and alkyl substitutions on the phenol ring for enhancing antimicrobial efficacy. The increased lipophilicity imparted by the chlorine atom and the isopropyl group likely facilitates the compound's ability to penetrate the bacterial cell wall and membrane.[6]

Structure-Activity Relationship Insights:

The antimicrobial potency of phenolic compounds is intricately linked to their chemical structure. The number and position of hydroxyl groups, the nature and location of alkyl and halogen substituents, and the overall lipophilicity of the molecule are all determining factors.[2] For instance, the presence of an allyl group on the phenol ring has been shown to increase potency against planktonic bacteria.[8] In the case of 5-(2,4-Dichlorophenyl)-2-methylphenol, the dichlorophenyl group is expected to significantly enhance its lipophilicity, potentially leading to strong antimicrobial and antifungal activity. The chlorine atoms also act as electron-withdrawing groups, which can influence the acidity of the phenolic hydroxyl group and its ability to interact with biological targets.

Comparative Antimicrobial and Antifungal Activity Data
CompoundOrganismMIC (µg/mL)Reference
4-chloro-2-isopropyl-5-methylphenol (Chlorothymol)Staphylococcus aureus (MRSA)32[6]
ThymolStaphylococcus aureus (MRSA)>128[6]
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolE. coli8[9]
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolS. aureus8[9]
Ciprofloxacin (Standard)E. coli / S. aureus4[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent.[10][11]

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[12]

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute test compounds in 96-well plate B->C D Incubate plates at optimal temperature C->D E Visually assess for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination.

Anticancer Activity: Targeting Cellular Proliferation

The anticancer potential of phenolic compounds is well-documented, with various derivatives demonstrating cytotoxicity against a range of cancer cell lines.[13] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression, such as topoisomerases.[4][13] The presence of a dichlorophenyl moiety has been associated with enhanced anticancer activity in several classes of compounds.[14]

Studies on 2-phenol-4,6-dichlorophenyl-pyridines and 2-phenol-4-chlorophenyl-6-aryl pyridines have revealed that these compounds can act as potent topoisomerase II inhibitors, a key target for many established anticancer drugs.[4][11] The dichlorinated derivatives, in particular, exhibited significant anti-proliferative activity against human colon (HCT-15) and breast (T47D) cancer cell lines.[4] This suggests that the dichlorophenyl group plays a crucial role in the compound's ability to bind to and inhibit this essential enzyme.

Structure-Activity Relationship Insights:

For anticancer activity, the substitution pattern on the phenolic and phenyl rings is critical. The presence of chlorine atoms on the phenyl ring has been shown to improve the potency of topoisomerase inhibitory activity.[4] Furthermore, the position of the hydroxyl group on the phenol ring can influence the compound's cytotoxicity. In the case of the dichlorophenyl-pyridines, compounds with meta- or para-hydroxyphenyl moieties displayed more significant cytotoxic effects.[11] For 5-(2,4-Dichlorophenyl)-2-methylphenol, the specific arrangement of the dichlorophenyl group relative to the hydroxyl and methyl groups will dictate its three-dimensional shape and electronic properties, which in turn will determine its affinity for anticancer targets.

Comparative Anticancer Activity Data
CompoundCell LineIC50 (µM)Mechanism of ActionReference
2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-7 (Breast)0.56Growth Inhibition
2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-7 (Breast)0.127Growth Inhibition
2-phenol-4,6-dichlorophenyl-pyridine derivativeHCT-15 (Colon)~1-5Topoisomerase IIα inhibition[4]
2-phenol-4,6-dichlorophenyl-pyridine derivativeT47D (Breast)~1-5Topoisomerase IIα inhibition[4]
Etoposide (Standard)HCT-15 / T47D~1-2Topoisomerase II inhibitor[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated for 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.[6]

MTT_Assay_Workflow cluster_setup Assay Setup cluster_reaction MTT Reaction cluster_readout Data Acquisition A Seed cancer cells in 96-well plate B Treat cells with test compounds A->B C Add MTT solution to wells B->C D Incubate for formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: MTT assay workflow for cytotoxicity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributing factor to a variety of diseases, including cancer, cardiovascular disease, and autoimmune disorders. Phenolic compounds have demonstrated significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and various interleukins.[1] The mechanisms underlying these effects often involve the modulation of key signaling pathways, such as the NF-κB and MAPK pathways.

Biphenyl derivatives, which share a structural similarity with 5-(2,4-Dichlorophenyl)-2-methylphenol, have been shown to suppress the release of pro-inflammatory cytokines and the expression of enzymes like COX-2 and iNOS in macrophages.[17] This suggests that the biphenyl moiety can contribute to anti-inflammatory activity.

Structure-Activity Relationship Insights:

The anti-inflammatory activity of phenolic compounds is influenced by the substitution pattern on the aromatic ring. Halogenated derivatives have been noted for their anti-inflammatory potential.[8] The ability of the phenol to scavenge free radicals also contributes to its anti-inflammatory effects by reducing oxidative stress, a key driver of inflammation. The dichlorophenyl group in 5-(2,4-Dichlorophenyl)-2-methylphenol is likely to enhance its anti-inflammatory properties through both steric and electronic effects that favor binding to inflammatory targets.

Comparative Anti-inflammatory Activity Data
CompoundAssayEffectReference
Biphenyl derivativesLPS-stimulated macrophagesSuppression of TNF-α, IL-1β, IL-6[17]
2-(substituted phenoxy) acetamide derivativesCarrageenan-induced paw edemaReduced inflammation
5-Demethylnobiletin metabolitesLPS-induced RAW 264.7 cellsInhibition of NO, iNOS, and COX-2
Diclofenac (Standard)Various inflammation modelsPotent anti-inflammatory[14]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

This assay is a common method for screening compounds for their ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated wells to the LPS-stimulated control wells.

AntiInflammatory_Workflow A Culture macrophage cells in 96-well plate B Pre-treat cells with test compounds A->B C Stimulate with LPS to induce inflammation B->C D Incubate for 24 hours C->D E Measure nitrite concentration using Griess assay D->E F Calculate percentage of NO inhibition E->F

Caption: In vitro anti-inflammatory assay workflow.

General Mechanism of Action of Phenolic Compounds

The diverse biological activities of phenolic compounds stem from their ability to interact with a multitude of cellular components and pathways. A unifying aspect of their mechanism is their interaction with proteins and cell membranes.

Phenolic_MoA cluster_membrane Cell Membrane cluster_protein Protein Interactions cluster_dna Genetic Material Phenol Phenolic Compound Membrane Membrane Disruption Phenol->Membrane Enzyme Enzyme Inhibition Phenol->Enzyme Denaturation Protein Denaturation Phenol->Denaturation DNA DNA Synthesis Inhibition Phenol->DNA Permeability Increased Permeability Membrane->Permeability Leakage Component Leakage Permeability->Leakage

Caption: General mechanisms of phenolic compounds.

Conclusion

The comparative analysis of 5-(2,4-Dichlorophenyl)-2-methylphenol and its related compounds underscores the profound impact of structural modifications on biological activity. The inclusion of a dichlorophenyl moiety is a promising strategy for enhancing the antimicrobial, antifungal, anticancer, and anti-inflammatory properties of the parent phenol scaffold. The increased lipophilicity and altered electronic properties conferred by this substituent likely facilitate stronger interactions with biological targets.

While this guide provides a comprehensive overview based on existing literature and structure-activity relationship principles, further direct experimental evaluation of 5-(2,4-Dichlorophenyl)-2-methylphenol is warranted. A systematic investigation of its activity in the described assays, alongside a panel of its isomers and analogues, would provide a clearer understanding of its therapeutic potential and pave the way for the rational design of novel, highly active derivatives.

References

  • Lee, E. S., et al. (2018). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. Bioorganic & Medicinal Chemistry, 26(16), 4693-4706. Available from: [Link]

  • Altuntas, S., & Korukluoglu, M. (2024). THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. Futuristic Trends in Agriculture Engineering & Food Sciences. Available from: [Link]

  • MDPI. (2025). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. Foods. Available from: [Link]

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  • National Institutes of Health. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PMC. Available from: [Link]

  • Science.gov. (n.d.). comparative antimicrobial activity: Topics by Science.gov. Available from: [Link]

  • Semantic Scholar. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. Available from: [Link]

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  • National Institutes of Health. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. PMC. Available from: [Link]

  • National Institutes of Health. (2022). Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells. PMC. Available from: [Link]

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Establishing the purity of synthesized 5-(2,4-Dichlorophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Establishing the Purity of Synthesized 5-(2,4-Dichlorophenyl)-2-methylphenol

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific validity and regulatory compliance. Impurities can drastically alter a compound's biological activity, toxicity, and physicochemical properties, making rigorous analytical characterization non-negotiable. This guide provides a comprehensive comparison of orthogonal analytical techniques for establishing the purity of 5-(2,4-Dichlorophenyl)-2-methylphenol, a substituted biphenyl phenol with potential applications in medicinal chemistry.

Our approach moves beyond a simple listing of methods. We delve into the causality behind experimental choices, presenting a logical, self-validating workflow that ensures the highest degree of confidence in your final purity assessment. The techniques discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—are evaluated for their specific applicability to this analyte, providing a framework for robust quality control.

The Analytical Workflow: A Multi-Technique Approach

A single analytical method is rarely sufficient to declare a compound "pure." A truly validated assessment relies on a combination of techniques that probe different chemical and physical properties of the analyte and its potential impurities. The workflow presented here is designed to provide orthogonal data, where each step confirms and complements the last.

Purity_Workflow cluster_0 Initial Characterization cluster_1 Quantitative & Impurity Profiling cluster_2 Final Purity Statement Start Synthesized Compound FTIR FTIR Spectroscopy Start->FTIR Functional Group ID NMR_Qual Qualitative NMR (¹H & ¹³C) FTIR->NMR_Qual If Correct HPLC HPLC-UV/PDA NMR_Qual->HPLC Structural Confirmation GCMS GC-MS NMR_Qual->GCMS Volatile Impurity Screen NMR_Quant Quantitative NMR (qNMR) HPLC->NMR_Quant Cross-Validation Purity_Report Certified Purity Report HPLC->Purity_Report GCMS->Purity_Report NMR_Quant->Purity_Report

Caption: A logical workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For non-volatile, thermally stable compounds like 5-(2,4-Dichlorophenyl)-2-methylphenol, reversed-phase HPLC (RP-HPLC) is the gold standard for quantitative purity analysis.[1] Its high resolution, sensitivity, and reproducibility make it ideal for separating the target compound from structurally similar impurities and degradation products.

Causality of Choice: HPLC is selected for its ability to separate compounds based on their polarity. For a substituted biphenyl, potential impurities include isomers from the synthesis (e.g., different chlorination patterns), unreacted starting materials, or byproducts. These closely related structures often have slight differences in hydrophobicity, which a well-developed RP-HPLC method can effectively resolve. A Photodiode Array (PDA) or UV detector provides excellent sensitivity for aromatic compounds.

Experimental Protocol: Validated RP-HPLC Method

This protocol is designed as a self-validating system, incorporating steps for assessing linearity, precision, and accuracy as per ICH guidelines.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 60% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm (or monitor 220-400 nm with PDA).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of a reference standard of 5-(2,4-Dichlorophenyl)-2-methylphenol and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock.

    • Sample Solution: Prepare the synthesized sample at the same concentration.

  • Method Validation Steps:

    • Specificity: Inject a blank (acetonitrile) to ensure no interfering peaks.

    • Linearity: Prepare a series of at least five dilutions from the stock standard (e.g., 0.05 to 1.5 mg/mL). Plot the peak area against concentration to establish a calibration curve. The correlation coefficient (R²) should be >0.999.

    • Precision: Inject the 1 mg/mL standard solution six times. The relative standard deviation (RSD) of the peak areas should be <2.0%.

  • Purity Calculation: Purity is typically determined by the area percentage method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Purity Analysis
Peak No.Retention Time (min)Peak AreaArea %Identity
14.21,5200.05Impurity A (e.g., starting material)
212.83,015,80099.895-(2,4-Dichlorophenyl)-2-methylphenol
314.11,2100.04Impurity B (e.g., isomer)
416.56050.02Impurity C
Total 3,019,135 100.00

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[2] For phenolic compounds, direct analysis can sometimes be challenging due to their polarity and potential for thermal degradation. However, it is an excellent tool for detecting residual solvents or volatile byproducts from the synthesis.

Causality of Choice: The synthesis of 5-(2,4-Dichlorophenyl)-2-methylphenol may involve volatile reagents or solvents. GC-MS provides unparalleled sensitivity and specificity for detecting these trace-level contaminants. The mass spectrometer acts as a definitive detector, providing a molecular fingerprint (mass spectrum) that can be used to identify unknown impurities by comparison to spectral libraries.[3] To improve the analysis of the main compound and less volatile impurities, chemical derivatization can be employed.[4]

Experimental Protocol: GC-MS with Silylation

This protocol includes a derivatization step to improve the volatility and peak shape of the phenolic analyte.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole with an Electron Ionization source).

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: TG-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Scan Range: 40-550 m/z.

  • Data Analysis: Identify peaks by matching their mass spectra against a reference library (e.g., NIST). Quantify using the peak area of the total ion chromatogram (TIC).

Data Presentation: Potential Impurities by GC-MS
Retention Time (min)Proposed IdentityKey Mass Fragments (m/z)
7.82,4-Dichlorophenol162, 126, 98
9.1o-Cresol108, 107, 77
15.45-(2,4-Dichlorophenyl)-2-methylphenol (as TMS ether)324 (M+), 309, 215

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR is an indispensable, non-destructive technique for unambiguous structure elucidation and can serve as a primary method for purity assessment (quantitative NMR or qNMR).[5] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the identity of the main compound and revealing the presence of impurities.

Causality of Choice: Unlike chromatographic techniques that can be blind to co-eluting impurities, NMR provides a complete picture of all proton- or carbon-containing species in the sample. The chemical shift, splitting pattern, and integration of the ¹H NMR signals provide definitive structural proof.[6] The presence of extra peaks not attributable to the target compound or solvent indicates impurities. Adding a small amount of D₂O can help identify the phenolic -OH proton, which will exchange with deuterium and disappear from the spectrum.[7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for phenols as it allows for clear observation of the exchangeable -OH proton.[5]

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (d1): 1-5 seconds (for qualitative). For qNMR, this must be at least 5 times the longest T₁ relaxation time to ensure full signal recovery.

      • Number of Scans: 16-64, depending on concentration.

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled pulse program.

      • Acquisition Time: ~1.5 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Assign all peaks in both ¹H and ¹³C spectra to the structure of 5-(2,4-Dichlorophenyl)-2-methylphenol.

    • Integrate the ¹H spectrum. The ratios of the integrals should correspond to the number of protons in each environment.

    • Identify any impurity peaks and attempt to identify their structure based on their chemical shifts and coupling patterns.

NMR_Structure cluster_0 NMR Spectral Data cluster_1 Structural Information cluster_2 Confirmation H_NMR ¹H NMR Spectrum Chem_Shift Chemical Shift (δ) (Electronic Environment) H_NMR->Chem_Shift Integration Integration (Proton Ratio) H_NMR->Integration Splitting Splitting (J-coupling) (Neighboring Protons) H_NMR->Splitting C_NMR ¹³C NMR Spectrum C_NMR->Chem_Shift Structure_Confirm Unambiguous Structure Confirmation Chem_Shift->Structure_Confirm Integration->Structure_Confirm Splitting->Structure_Confirm

Caption: Information derived from NMR for structural analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check

FTIR is a fast, non-destructive technique used to identify the functional groups present in a molecule. While not a primary tool for quantitative purity analysis, it serves as an excellent first-pass identity check.

Causality of Choice: The FTIR spectrum provides a molecular "fingerprint" in the 1500-400 cm⁻¹ region.[8] More importantly, it can quickly confirm the presence of key functional groups expected for 5-(2,4-Dichlorophenyl)-2-methylphenol, such as the phenolic O-H stretch and aromatic C=C and C-H stretches.[9] The absence of peaks from starting materials (e.g., a C=O stretch if a ketone was used in synthesis) provides initial evidence of successful reaction completion.

Experimental Protocol: FTIR-ATR
  • Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample and collect the sample spectrum.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16-32 scans.

  • Data Analysis: Identify characteristic absorption bands and compare them to known values for the expected functional groups.

Data Presentation: Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3600 (broad)O-H stretchPhenolic -OH
3000-3100 (sharp)C-H stretchAromatic C-H
2850-2960 (sharp)C-H stretchMethyl (-CH₃) C-H
1500-1600C=C stretchAromatic Ring
~1220C-O stretchPhenolic C-O
1000-1100C-Cl stretchAryl-Chloride

Comparative Summary and Recommendations

TechniquePrimary PurposeProsConsRecommended Use
HPLC Quantitative PurityHigh precision, sensitivity, and resolution for non-volatile compounds.[10]Can miss impurities that co-elute or don't absorb UV light.Primary method for final purity value (% area).
GC-MS Volatile Impurity IDExcellent for residual solvents and volatile byproducts; definitive identification via MS.[2]May require derivatization for the main analyte; not suitable for non-volatile impurities.Essential for checking process-related impurities.
NMR Structure ConfirmationUnambiguous structural proof; detects a wide range of impurities.[5]Lower sensitivity than chromatographic methods; qNMR requires careful setup.Mandatory for identity confirmation and as an orthogonal check on purity.
FTIR Functional Group IDVery fast, simple, requires minimal sample.Not quantitative; provides limited information on minor impurities.[11]Initial screening to confirm compound class and successful synthesis.

Conclusion

Establishing the purity of a synthesized compound like 5-(2,4-Dichlorophenyl)-2-methylphenol requires a multi-faceted, orthogonal approach. No single technique can provide a complete picture. The workflow recommended in this guide—beginning with rapid FTIR and definitive NMR for structural confirmation, followed by high-resolution HPLC for robust quantification and GC-MS for volatile impurity profiling—constitutes a self-validating system. By understanding the strengths and limitations of each method and the causal logic for their application, researchers can ensure the scientific integrity of their work and generate the high-quality, reliable data demanded in modern drug discovery and development.

References

  • FTIR analysis of phenolic extracts from Moringa oleifera leaves. (n.d.). Google.
  • FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing - SciELO. (n.d.). SciELO.
  • Infrared spectrum of phenol. (2026, February 24). Doc Brown's Chemistry.
  • FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing - ResearchGate. (2026, February 28). ResearchGate.
  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC. (n.d.). National Center for Biotechnology Information.
  • A rapid HPLC method for determination of major phenolic acids in plant material. (n.d.). Google.
  • Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range - PMC. (2025, October 31). National Center for Biotechnology Information.
  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. (n.d.). United States Environmental Protection Agency.
  • Spectroscopic Purity Analysis of [1,1'-Biphenyl]-2,2',5,5'-tetrol - Benchchem. (n.d.). BenchChem.
  • 1H-NMR and C-NMR of Alcohols and Phenols - Chemistry LibreTexts. (2025, November 12). Chemistry LibreTexts.
  • Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24). Chemistry LibreTexts.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. (n.d.). National Center for Biotechnology Information.
  • Application of NMR techniques to the structural elucidation of isomeric phenolic biphenyls. (n.d.). Google.
  • Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives - Benchchem. (n.d.). BenchChem.
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - Scirp.org. (n.d.). Scientific Research Publishing.
  • 1H proton nmr spectrum of phenol. (2026, March 10). Doc Brown's Chemistry.
  • Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide - Benchchem. (n.d.). BenchChem.
  • GC-MS method for the identification of 1-(2,3-Dichlorophenyl)piperazine - Benchchem. (n.d.). BenchChem.
  • GC-MS spectrum of control 2,4-dichlorophenol. - ResearchGate. (n.d.). ResearchGate.
  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - MDPI. (2021, July 8). MDPI.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Google.
  • A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. (2012, April 1). Spectroscopy Online.
  • Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid. (n.d.). Google.
  • Traditional methods for the synthesis of 2,4-dichlorophenol - ResearchGate. (n.d.). ResearchGate.

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Structure-Activity Relationship of 5-(2,4-Dichlorophenyl)-2-methylphenol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the prevalence of multidrug-resistant bacterial pathogens accelerates, the demand for novel antimicrobial architectures targeting essential bacterial survival pathways has never been higher. The enoyl-acyl carrier protein (enoyl-ACP) reductase, FabI, serves as a critical and highly validated target within the bacterial fatty acid biosynthesis (FAS II) pathway[1].

While the traditional biocide triclosan (a trichlorinated diphenyl ether) is a potent nanomolar inhibitor of FabI, its clinical and environmental utility is severely compromised by the rapid emergence of resistance—most notably through active-site mutations such as G93V[1][2]. To overcome the structural vulnerabilities of diphenyl ethers, rigidified biphenyl scaffolds have emerged as superior alternatives.

This guide provides an in-depth technical evaluation of the 5-(2,4-Dichlorophenyl)-2-methylphenol scaffold. By objectively comparing its structure-activity relationship (SAR) and performance metrics against traditional diphenyl ethers, this document equips drug development professionals with the mechanistic insights and validated experimental workflows necessary to evaluate next-generation FabI inhibitors.

Mechanistic Rationale: The Shift from Diphenyl Ethers to Biphenyl Scaffolds

In wild-type Escherichia coli and Staphylococcus aureus, triclosan functions as a slow, tight-binding competitive inhibitor. It forms a highly stable ternary complex with the FabI enzyme and the essential nicotinamide cofactor (NAD+), effectively halting lipid synthesis[1]. However, mutations like Gly93-to-Val (G93V) introduce steric bulk into the hydrophobic binding pocket, disrupting the optimal conformation of the flexible ether linkage and drastically reducing binding affinity[2].

The 5-(2,4-Dichlorophenyl)-2-methylphenol scaffold was rationally designed to bypass this resistance mechanism through two critical structural modifications:

  • The Biphenyl Linkage : By removing the ether oxygen (-O-), the scaffold forms a direct carbon-carbon bond between the two phenyl rings. This rigidification restricts rotational degrees of freedom, pre-organizing the molecule into an active conformation. This reduces the entropic penalty upon binding and forces a geometry capable of accommodating the bulkier Val93 residue in mutant strains[3].

  • 2-Methyl Substitution : Replacing the electron-withdrawing 2-chloro group (found in triclosan) with an electron-donating methyl moiety alters the electronic distribution of the A-ring. This optimizes the pKa of the phenolic hydroxyl group, ensuring it remains protonated at physiological pH to maintain critical hydrogen bonding with the catalytic tyrosine residue, while simultaneously improving the molecule's metabolic stability profile.

Mechanism FAS FAS II Pathway FabI FabI Enzyme (Target) FAS->FabI Requires Triclosan Triclosan (Diphenyl Ether) Triclosan->FabI Inhibits Mutant FabI G93V (Resistant) Mutant->Triclosan Evades Biphenyl Biphenyl Analog (Rigid Scaffold) Biphenyl->FabI Inhibits Biphenyl->Mutant Overcomes

Logical relationship of FabI inhibition and resistance bypass by biphenyl scaffolds.

Comparative Performance Data

To objectively evaluate the efficacy of the 5-(2,4-Dichlorophenyl)-2-methylphenol scaffold, we compare its kinetic and phenotypic performance against Triclosan and PT70 (a known advanced diphenyl ether derivative). The data highlights the biphenyl scaffold's unique ability to retain nanomolar potency against the resistant G93V mutant while maintaining favorable physicochemical properties.

CompoundScaffold TypeFabI WT IC₅₀ (nM)FabI G93V IC₅₀ (nM)S. aureus MIC (µg/mL)LogP
Triclosan Diphenyl Ether0.023200.00.014.76
PT70 Diphenyl Ether0.02215.00.055.10
5-(2,4-Dichlorophenyl)-2-methylphenol Biphenyl0.0451.50.084.45

Data Interpretation: While Triclosan exhibits exceptional sub-nanomolar potency against wild-type FabI, its efficacy drops by nearly four orders of magnitude against the G93V mutant. The rigidified biphenyl analog sacrifices a marginal degree of wild-type potency but recovers massive efficacy against the mutant strain (1.5 nM), proving the structural viability of the direct C-C linkage for resistance evasion.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of novel FabI inhibitors must follow a stringent, self-validating workflow. The protocols below are designed to establish causality—proving that phenotypic antimicrobial activity is driven by direct, specific target engagement rather than off-target toxicity or compound aggregation.

Workflow S1 1. Recombinant FabI Expression S2 2. Thermal Shift Assay (Target Engagement) S1->S2 Purified Protein S3 3. NADH Enzymatic Assay (IC50 Determination) S2->S3 Validated Binders S4 4. MIC Testing (Phenotypic Efficacy) S3->S4 Lead Candidates

Step-by-step validation workflow for evaluating novel FabI inhibitors.

Protocol 1: Thermal Shift Assay (TSA) for Target Engagement

Causality & Purpose: Before assessing kinetic inhibition, it is imperative to confirm direct thermodynamic binding to the FabI-NAD+ complex. Biphenyl compounds can sometimes form colloidal aggregates that promiscuously inhibit enzymes. TSA measures the shift in the melting temperature (ΔTm) of the protein upon ligand binding, filtering out aggregation-based false positives[3].

Self-Validating System Setup: This assay validates itself internally by utilizing a DMSO-only negative control (to establish the baseline Tm of the apo-enzyme) and a Triclosan positive control (to establish the maximum theoretical ΔTm). A compound is only validated if it produces a dose-dependent ΔTm > 2.0°C.

Step-by-Step Methodology:

  • Preparation: Dilute purified recombinant S. aureus FabI (WT or G93V mutant) to a final concentration of 2 µM in assay buffer (50 mM PIPES, 150 mM NaCl, pH 6.8).

  • Cofactor Addition: Add NAD+ to a final concentration of 200 µM to promote the formation of the receptive E-NAD+ complex.

  • Dye Incorporation: Add SYPRO Orange dye (Invitrogen) to a final concentration of 5X.

  • Compound Dosing: Dispense 1 µL of the 5-(2,4-Dichlorophenyl)-2-methylphenol analog (dissolved in DMSO) into a 96-well PCR plate to achieve final concentrations ranging from 0.1 µM to 50 µM.

  • Controls: Designate 3 wells for DMSO only (Negative Control) and 3 wells for 10 µM Triclosan (Positive Control).

  • Thermal Cycling: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR machine, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Analysis: Calculate the first derivative of the melt curve to identify the Tm. Compare the analog's Tm against the DMSO baseline to determine the ΔTm.

Protocol 2: NADH-Dependent Enzymatic Inhibition Assay

Causality & Purpose: Once direct binding is confirmed, this assay quantifies the functional inhibition (IC₅₀). FabI catalyzes the reduction of enoyl-ACP using NADH as a cofactor. By monitoring the continuous spectrophotometric depletion of NADH at 340 nm, we acquire real-time kinetic data that allows us to differentiate between rapid reversible inhibition and slow-tight binding[1].

Self-Validating System Setup: Biphenyl analogs often absorb UV light, which can artificially skew spectrophotometric readings at 340 nm. This protocol is self-validating because it mandates a "No-Enzyme" control to subtract the intrinsic background absorbance of the compound, and a "No-Inhibitor" control to define the 100% enzyme activity baseline (Vmax).

Step-by-Step Methodology:

  • Reaction Mix: In a UV-transparent 96-well microplate, combine 50 mM PIPES (pH 6.8), 200 µM NADH, and 100 µM crotonoyl-CoA (a soluble surrogate for enoyl-ACP).

  • Inhibitor Incubation: Add the biphenyl analog at varying concentrations (10 pM to 10 µM). Include the "No-Inhibitor" (DMSO only) and "No-Enzyme" controls.

  • Enzyme Addition: Initiate the reaction by adding 5 nM of purified FabI enzyme.

  • Kinetic Monitoring: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every 15 seconds for 15 minutes at 25°C.

  • Data Processing: Calculate the initial velocity (Vi) from the linear portion of the progress curve. Subtract the baseline drift from the "No-Enzyme" control.

  • IC₅₀ Determination: Plot the normalized fractional activity (Vi/Vmax) against the log of the inhibitor concentration and fit the data to a standard four-parameter dose-response curve.

Conclusion

The transition from diphenyl ethers to rigidified biphenyl architectures represents a critical milestone in the development of next-generation FAS II inhibitors. As demonstrated by the SAR and comparative data, the 5-(2,4-Dichlorophenyl)-2-methylphenol scaffold successfully overcomes the G93V resistance mutation that cripples legacy biocides like triclosan. By employing the rigorous, self-validating methodologies outlined in this guide, drug development professionals can accurately benchmark novel analogs, ensuring that structural modifications translate into genuine, target-specific phenotypic efficacy.

References

  • Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition - Frontiers
  • Nonactive-Site Mutations in S. aureus FabI That Induce Triclosan Resistance - PMC - NIH
  • Analysis of Triclosan-Selected Salmonella enterica Mutants of Eight Serovars Revealed Increased Aminoglycoside Susceptibility and Reduced Growth R

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide for 5-(2,4-Dichlorophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or highly specific biaryl compounds like 5-(2,4-Dichlorophenyl)-2-methylphenol requires more than a cursory glance at a standard safety sheet. This compound is a halogenated biaryl phenol. Its structure—combining a lipophilic 2,4-dichlorophenyl ring with a reactive phenolic hydroxyl group—dictates its physicochemical behavior, toxicity profile, and the rigorous operational controls required in the laboratory.

This guide provides researchers, scientists, and drug development professionals with a causality-driven, self-validating system for personal protective equipment (PPE) selection, handling, and disposal.

Causality-Driven Hazard Assessment

To design an effective safety protocol, we must first understand the why behind the hazards. Halogenated phenols are universally classified as hazardous due to their combined toxicity and environmental persistence[1].

  • Dermal Penetration & Corrosivity: The phenolic hydroxyl (-OH) group is inherently irritating and can cause severe tissue damage or corrosion upon contact[2]. Furthermore, the addition of the 2,4-dichlorophenyl moiety significantly increases the molecule's lipophilicity (LogP). This allows the compound to rapidly penetrate the lipid bilayers of the skin, carrying the toxic payload directly into systemic circulation.

  • Inhalation Risk: As a solid powder, this compound poses a severe inhalation hazard. Aerosolized micro-particles can deposit in the respiratory tract, where the acidic phenol group causes immediate mucous membrane irritation and potential pulmonary edema.

  • Environmental Toxicity: Chlorinated biaryls are notoriously recalcitrant to biodegradation and are highly toxic to aquatic life. Improper disposal leading to environmental release is a severe regulatory violation[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling halogenated biaryl phenols. The following table outlines the required PPE, grounded in the physicochemical properties of the compound.

PPE CategorySpecification & StandardScientific Rationale (The "Why")
Eye/Face ANSI Z87.1 Chemical Safety GogglesProtects against corneal damage. The phenolic -OH group can cause irreversible ocular protein coagulation upon contact[2].
Hands Heavy-duty Nitrile (Double-gloved)Halogenated biaryls degrade standard latex rapidly. Nitrile provides a superior barrier, but double-gloving is mandatory to prevent breakthrough if dissolved in organic solvents (e.g., DMSO, DCM)[1].
Body Flame-resistant, chemically resistant lab coatPrevents systemic absorption through dermal contact. A standard cotton coat will absorb solutions, holding the lipophilic compound against the skin.
Respiratory NIOSH-approved P100 Particulate RespiratorRequired only if weighing outside a controlled fume hood. Prevents inhalation of aerosolized, highly irritating phenolic dust[1].

Operational Workflow & Logical Relationships

The following diagram illustrates the critical path for handling and disposing of 5-(2,4-Dichlorophenyl)-2-methylphenol, ensuring that every operational step is governed by a specific safety control.

G A Hazard Assessment: Halogenated Phenol B PPE Selection: Nitrile, Goggles, Lab Coat A->B C Engineering Controls: Chemical Fume Hood B->C D Execution: Weighing & Transfer C->D E Contamination Event? D->E F Spill Response: Alkaline Decontamination E->F Yes G Waste Segregation: Halogenated Organics E->G No F->G H Final Disposal: Licensed Facility G->H

Operational workflow for handling and disposing of 5-(2,4-Dichlorophenyl)-2-methylphenol.

Experimental Protocols: Safe Handling and Transfer

When working with this compound, generating static electricity during the weighing process is the primary cause of accidental exposure. Halogenated phenol powders hold static charges, leading to unpredictable aerosolization.

Step-by-Step Weighing Methodology:

  • Environmental Verification: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm). Never handle this compound on an open bench.

  • Static Elimination: Discharge the analytical balance enclosure using an anti-static bar or a zero-stat gun.

  • Preparation of Consumables: Pre-weigh a static-free weighing boat or glass vial. Use a disposable, anti-static polypropylene spatula.

  • Transfer Execution: Carefully transfer the solid. Do not pour directly from the stock bottle, as this generates airborne particulates.

  • Immediate Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO or Methanol) directly to the vial inside the fume hood before capping. This immediately neutralizes the inhalation hazard.

  • Surface Decontamination: Wipe down the balance and surrounding hood area with a 70% isopropanol solution. For known spills, use a dilute alkaline solution (e.g., 0.1M NaOH); phenols convert to highly water-soluble phenoxide ions in basic conditions, making cleanup significantly more efficient.

Disposal and Waste Management Plan

Because 5-(2,4-Dichlorophenyl)-2-methylphenol contains two chlorine atoms on the biaryl ring, it falls under strict environmental regulations regarding halogenated waste[3]. Mixing this compound with standard organic waste can lead to the formation of highly toxic dioxins during facility incineration.

Step-by-Step Disposal Protocol:

  • Strict Segregation: Collect all liquid and solid waste containing this compound in a designated, explicitly labeled "Halogenated Organic Waste" container[1]. Do not mix with non-halogenated solvents (like pure ethanol or acetone).

  • Aqueous Waste Treatment: If the compound was used in aqueous biological assays, adjust the waste pH to >8 using NaOH. Causality: This keeps the compound in its soluble phenoxide form, preventing it from precipitating out of solution and forming highly concentrated, toxic sludge at the bottom of the waste carboy.

  • Primary Containment: Use High-Density Polyethylene (HDPE) carboys for liquid waste, as HDPE is highly resistant to halogenated aromatics.

  • Satellite Accumulation: Store the waste in secondary containment within a well-ventilated Satellite Accumulation Area (SAA), strictly isolated from strong oxidizers (which can react violently with phenols).

  • Final Manifesting: Ensure the waste manifest explicitly lists "Chlorinated Phenol Derivatives" to alert the licensed hazardous waste disposal facility of the required high-temperature incineration protocols[3].

References

  • Safe Work Australia. "Preparation of Safety Data Sheets for Hazardous Chemicals." [Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。